Propyl bromoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCUGTDNJIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188719 | |
| Record name | Acetic acid, bromo-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35223-80-4 | |
| Record name | Acetic acid, bromo-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035223804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, bromo-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propyl bromoacetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for propyl bromoacetate. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Structure and Identification
This compound is an organic compound classified as a bromoalkyl ester. Its structure consists of a propyl ester group attached to a bromoacetyl moiety. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an alkylating agent.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | propyl 2-bromoacetate |
| Synonyms | n-Propyl bromoacetate, Bromoacetic acid propyl ester |
| CAS Number | 35223-80-4[1][2] |
| Molecular Formula | C₅H₉BrO₂[1][2] |
| Molecular Weight | 181.03 g/mol [1][3] |
| SMILES | CCCOC(=O)CBr[2][4] |
| InChI | InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3[5] |
| InChIKey | ISYUCUGTDNJIHV-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is moderately soluble in water but shows good solubility in common organic solvents like ethanol and ether.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[4] |
| Boiling Point | 177.3 °C at 760 mmHg[6] |
| Melting Point | 155-157 °C (solvated with water)[7] |
| Density | 1.417 g/cm³[6] |
| Refractive Index | 1.455[6] |
| Flash Point | 82.2 °C[6] |
| Vapor Pressure | 1.05 mmHg at 25 °C[6] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from the well-established synthesis of ethyl bromoacetate and is applicable for the synthesis of this compound by substituting ethanol with n-propanol.
Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with bromoacetic acid and a slight excess of n-propanol.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Synthesis and Purification Workflow for this compound.
Analytical Characterization
GC-MS is a standard technique for assessing the purity of this compound and identifying any impurities.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.
-
Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information for identification.
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.
Methodology:
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).
-
Spectral Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the bromine atom.
-
¹³C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.
-
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Spectral Interpretation: The spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretching vibrations.
Safety and Handling
This compound is a corrosive and lachrymatory substance.[8] It can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.[8]
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Key Safety Considerations for Handling this compound.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of the propyloxycarbonylmethyl group into various substrates.
Key Applications:
-
Pharmaceutical Synthesis: Used as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
-
Agrochemical Development: Employed in the preparation of new pesticides and herbicides.
-
Organic Synthesis: A versatile reagent for the alkylation of nucleophiles such as amines, phenols, and thiols.
References
- 1. Isothis compound [webbook.nist.gov]
- 2. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. brainly.com [brainly.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hmdb.ca [hmdb.ca]
- 8. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]
- 9. Acetic acid, bromo-, 2-methylpropyl ester [webbook.nist.gov]
Synthesis and purification of propyl bromoacetate
An In-depth Technical Guide to the Synthesis and Purification of Propyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable reagent in organic synthesis, frequently utilized as an alkylating agent to introduce a propyl carboxymethyl group onto various substrates. Its application is prominent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, detailing established experimental protocols and relevant chemical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 59-61 °C at 10 mmHg |
| Density | 1.399 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.444[2] |
| CAS Number | 35223-80-4[1] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are the Fischer esterification of bromoacetic acid with n-propanol and the reaction of bromoacetyl chloride with n-propanol.
Method 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction between bromoacetic acid and n-propanol. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.[3]
Reaction:
BrCH₂COOH + CH₃CH₂CH₂OH ⇌ BrCH₂COOCH₂CH₂CH₃ + H₂O
Experimental Protocol:
A detailed experimental protocol for the synthesis of ethyl bromoacetate, which can be adapted for this compound, is available in Organic Syntheses.[3] The following is a proposed adaptation for this compound:
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
Bromoacetic acid (1.0 mol)
-
n-Propanol (1.5 mol, excess)
-
Toluene (as azeotroping agent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 mol)
-
-
Procedure:
-
The bromoacetic acid, n-propanol, and toluene are added to the round-bottom flask.
-
Concentrated sulfuric acid is carefully added as a catalyst.
-
The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or by the cessation of water collection.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The mixture is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted bromoacetic acid), and finally with brine.[3]
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is removed by filtration.
-
The toluene is removed by rotary evaporation.
-
The crude this compound is purified by fractional distillation under reduced pressure.
-
Diagram of Experimental Workflow (Fischer Esterification):
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Method 2: From Bromoacetyl Chloride
This method involves the reaction of the more reactive bromoacetyl chloride with n-propanol.[4] This reaction is generally faster and not reversible but requires the handling of the lachrymatory and moisture-sensitive bromoacetyl chloride.
Reaction:
BrCH₂COCl + CH₃CH₂CH₂OH → BrCH₂COOCH₂CH₂CH₃ + HCl
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents:
-
n-Propanol (1.0 mol)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
A non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 mol, to scavenge HCl)
-
Bromoacetyl chloride (1.05 mol)
-
-
Procedure:
-
n-Propanol and the base are dissolved in the anhydrous solvent in the flask and cooled in an ice bath.
-
Bromoacetyl chloride is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the hydrochloride salt of the base.
-
The filtrate is washed with dilute hydrochloric acid (to remove excess base), water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure.
-
Diagram of Experimental Workflow (From Bromoacetyl Chloride):
Caption: Workflow for the synthesis of this compound from bromoacetyl chloride.
Purification
The primary method for purifying this compound is fractional distillation under reduced pressure. This is crucial to remove any unreacted starting materials, by-products, and residual solvent. The typical work-up procedure involving aqueous washes is essential to remove water-soluble impurities and any acidic or basic components.
Purification Data:
| Purification Step | Purpose |
| Aqueous Wash | Removes water-soluble impurities. |
| Sodium Bicarbonate Wash | Neutralizes acidic impurities.[3] |
| Brine Wash | Removes residual water and aids in layer separation. |
| Drying (Anhydrous Na₂SO₄) | Removes dissolved water from the organic phase.[3] |
| Fractional Distillation | Separates this compound from components with different boiling points. |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | Signals corresponding to the propyl group (triplet, sextet, triplet) and the bromoacetyl group (singlet).[5] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the three carbons of the propyl group.[1] |
| FTIR | Strong absorption band for the ester carbonyl (C=O) stretch.[6] |
| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[1] |
Safety Considerations
This compound is a lachrymator and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Bromoacetyl chloride is also highly corrosive and a lachrymator.[7]
References
- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Propyl bromoacetate, 97% | Fisher Scientific [fishersci.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound (35223-80-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
Propyl Bromoacetate: A Comprehensive Technical Guide for Researchers
CAS Number: 35223-80-4 Molecular Formula: C₅H₉BrO₂ Molecular Weight: 181.03 g/mol [1][2]
This technical guide provides an in-depth overview of propyl bromoacetate, a crucial reagent in organic synthesis with significant applications in pharmaceutical and agrochemical research. The document details its chemical and physical properties, synthesis, analytical characterization, and its role as a key building block in the development of bioactive molecules.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a fruity odor.[3] It is moderately soluble in water but shows good solubility in organic solvents like ethanol and ether.[3] Due to its chemical reactivity, appropriate safety measures are paramount when handling this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35223-80-4 | [1][2] |
| Molecular Formula | C₅H₉BrO₂ | [1][2] |
| Molecular Weight | 181.03 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 175-176 °C (758 mmHg) | [4] |
| Melting Point | 155-157 °C (in water) | [4] |
| Density | 1.39 g/cm³ | [4] |
| Refractive Index | 1.450 - 1.452 | |
| Flash Point | 82 °C | [4] |
| Vapor Pressure | 1.05 mmHg at 25°C | [4] |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
| Harmful if swallowed, in contact with skin, or if inhaled. | Do not breathe dust/fume/gas/mist/vapors/spray. |
| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | |
| In case of accident or if you feel unwell, seek medical advice immediately. |
Synthesis of this compound
General Experimental Protocol: Esterification of Bromoacetic Acid
Materials:
-
Bromoacetic acid
-
n-Propanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Benzene or Toluene (for azeotropic removal of water)
Procedure:
-
A mixture of bromoacetic acid and an excess of n-propanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is refluxed. To drive the equilibrium towards the product, the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.
-
After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled to room temperature.
-
The cooled mixture is washed with water and then with a dilute solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted bromoacetic acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The final product, this compound, is purified by distillation under reduced pressure.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Spectroscopic and Chromatographic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the bromoacetyl group (singlet).[1] |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the three carbons of the propyl group.[1] |
| FTIR | Characteristic strong absorption band for the C=O stretching of the ester group (around 1740 cm⁻¹).[1][6] |
| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[1] |
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile alkylating agent in organic synthesis, a property that is extensively leveraged in the development of new pharmaceutical compounds.[3] Its primary role is to introduce a propyl-oxycarbonylmethyl moiety onto various nucleophilic substrates.
Alkylation of Heterocycles
A significant application of this compound in drug discovery is the N-alkylation of heterocyclic compounds.[7][8] Many biologically active molecules contain heterocyclic cores, and modifying these structures through alkylation can profoundly impact their pharmacological properties.
Experimental Workflow: N-Alkylation of a Heterocycle
-
Deprotonation: A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the nitrogen atom of the heterocyclic starting material in an appropriate solvent (e.g., DMF, acetonitrile).
-
Alkylation: this compound is added to the reaction mixture, and the resulting nucleophilic nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Solid-Phase Peptide Synthesis
While direct use of this compound in standard solid-phase peptide synthesis (SPPS) is less common, the related reagent, bromoacetic acid, is employed in the "sub-monomer" approach to synthesize peptoids (N-substituted glycine oligomers).[9] This methodology involves a two-step process where the resin-bound amine is first acylated with bromoacetic acid, followed by a nucleophilic displacement of the bromide with a primary amine. This highlights the utility of the bromoacetyl moiety in building peptide-like structures with modified backbones, a strategy often employed to enhance proteolytic stability and bioavailability of peptide-based drugs.
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its ability to act as an effective alkylating agent makes it a key component in the synthesis of a wide array of complex molecules, including novel heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory.
References
- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Propyl Bromoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for propyl bromoacetate, a key building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |
| 3.82 | Singlet (s) | 2H | Br-CH₂ -C=O |
| 1.70 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| 0.95 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C =O |
| 67.0 | -O-CH₂ - |
| 26.0 | Br-CH₂ - |
| 21.8 | -O-CH₂-CH₂ - |
| 10.2 | -CH₃ |
Solvent: CDCl₃.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2968 | Strong | C-H stretch (alkane) |
| 1745 | Strong | C=O stretch (ester) |
| 1285 | Strong | C-O stretch (ester) |
| 1150 | Strong | C-O stretch (ester) |
| 650 | Medium | C-Br stretch |
Sample preparation: Neat liquid.
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Proposed Fragment Ion |
| 180/182 | [M]⁺ (Molecular ion) |
| 137/139 | [M - C₃H₇]⁺ |
| 121/123 | [BrCH₂CO]⁺ |
| 101 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M/M+2 isotopic patterns for bromine-containing fragments.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of neat this compound.
Materials:
-
This compound
-
FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
-
Pasteur pipette
-
Acetone or other suitable solvent for cleaning
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with acetone and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Using a clean Pasteur pipette, place a single drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal by wiping away the sample with a soft tissue and then cleaning with a suitable solvent.
-
Procedure (using salt plates):
-
Background Spectrum:
-
Place a clean, empty salt plate assembly in the spectrometer and acquire a background spectrum.
-
-
Sample Preparation:
-
Place one or two drops of this compound onto the center of a clean, dry salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Sample Analysis:
-
Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Disassemble the salt plates and rinse them thoroughly with a dry solvent like acetone. Store the plates in a desiccator to prevent damage from moisture.
-
Mass Spectrometry (MS)
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
Mass spectrometer with an EI source (e.g., as part of a GC-MS system).
-
Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.
-
Microsyringe for sample injection.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-250 amu).
-
-
Sample Introduction:
-
If using a GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.
-
Alternatively, if using a direct insertion probe, apply a small amount of the sample to the probe, allow the solvent to evaporate, and then insert the probe into the ion source.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Note the characteristic isotopic pattern for bromine-containing fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
Caption: Spectroscopic analysis workflow for this compound.
Propyl Bromoacetate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of Propyl Bromoacetate
A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 175-176 °C (at 758 mmHg) |
| Density | 1.39 g/cm³ |
| Refractive Index | 1.450 - 1.452 |
Solubility Profile
This compound is characterized as being moderately soluble in water and more soluble in organic solvents.[1] The principle of "like dissolves like" is a key determinant of its solubility in various laboratory solvents. As a moderately polar molecule containing both a polar ester group and a nonpolar propyl chain, its solubility will vary across the spectrum of solvent polarities.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents, categorized by solvent type. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar ester group can engage in hydrogen bonding with water, but the hydrophobic propyl chain and the bulky bromine atom limit extensive dissolution. |
| Ethanol | Soluble | The ethanol molecule has both polar hydroxyl and nonpolar ethyl components, making it a good solvent for the moderately polar this compound. | |
| Methanol | Soluble | Similar to ethanol, methanol's polarity is suitable for dissolving this compound. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is sufficient to dissolve this compound. The related ethyl bromoacetate is known to be soluble in acetone. |
| Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds. | |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent and is expected to be an effective solvent for this compound. | |
| Nonpolar | Toluene | Soluble | The presence of the propyl group and the overall molecular structure should allow for sufficient van der Waals interactions with toluene. |
| Hexane | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar ester portion of this compound. | |
| Diethyl Ether | Soluble | This compound is reported to be soluble in ether.[1] Ether's slight polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following gravimetric method can be employed.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add a known volume (e.g., 2 mL) of the selected solvent to a glass vial.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Add small, known amounts of this compound to the vial incrementally, ensuring the vial is securely capped and shaken vigorously after each addition to facilitate dissolution.
-
Continue adding this compound until a slight excess of undissolved liquid is observed, indicating that a saturated solution has been formed.
-
Allow the solution to equilibrate by shaking for an extended period (e.g., 24 hours) to ensure saturation.
-
After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved material settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solute.
-
Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is fully evaporated, weigh the evaporating dish or vial containing the this compound residue.
-
Calculate the solubility in g/100 mL or mol/L.
Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic substitution reactions. These degradation pathways are dependent on the nature of the solvent, temperature, and the presence of nucleophiles or catalysts.
Degradation Pathways
3.1.1. Hydrolysis:
In the presence of water, this compound can undergo hydrolysis to form propyl alcohol and bromoacetic acid. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is expected to be significantly faster under basic conditions due to the increased nucleophilicity of the hydroxide ion compared to water. For the analogous compound propyl acetate, the hydrolysis half-life at pH 7 and 25°C is 3.3 years, which decreases to 119 days at pH 8 and 12 days at pH 9. While the bromo-substituent will influence the rate, this data highlights the pH-dependent nature of ester hydrolysis.
3.1.2. Nucleophilic Substitution:
The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is a common reaction for alkyl halides. The solvent can play a significant role in this process. Polar protic solvents can solvate both the carbocation intermediate in an SN1-type reaction and the leaving group, while polar aprotic solvents can enhance the reactivity of nucleophiles in an SN2-type reaction. Common nucleophiles present in a laboratory setting, including water, alcohols, and amines, can react with this compound to displace the bromide.
Experimental Protocols for Stability Assessment
The stability of this compound in a given solvent can be monitored over time using chromatographic and spectroscopic techniques.
3.2.1. Stability Study Workflow
References
Propyl Bromoacetate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling protocols for propyl bromoacetate (CAS No. 35223-80-4). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment when working with this hazardous chemical.
Chemical Identification and Physical Properties
This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H9BrO2 | [2][3][4] |
| Molecular Weight | 181.03 g/mol | [2][4] |
| CAS Number | 35223-80-4 | [2][3][5] |
| Density | 1.39 - 1.417 g/cm³ | [2][3] |
| Boiling Point | 175-177.3 °C at 760 mmHg | [2][3] |
| Melting Point | 155-157 °C (Solv: water) | [1][2] |
| Flash Point | 82 - 82.2 °C | [2][3] |
| Vapor Pressure | 1.05 mmHg at 25°C | [2][3] |
| Refractive Index | 1.45 - 1.455 | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Statements:
-
H226: Flammable liquid and vapour.
-
H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H332: Harmful if inhaled.[4]
Hazard Symbols:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Irritation | 1 |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 |
| Acute Toxicity (Oral) | 2 |
| Acute Toxicity (Dermal) | 1 |
| Acute Toxicity (Inhalation) | 2 |
| Flammable liquids | 3 |
Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and accidents.
Handling:
-
Work under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[5][8]
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[5][7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Store locked up.[5]
-
Store in a corrosives area.[7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
The following diagram outlines the initial steps to be taken in case of exposure.
A systematic approach is necessary to contain and clean up spills safely.
Experimental Protocols for Spill Cleanup:
-
Small Spills: Absorb with activated carbon or other inert materials.[8] Wash the area with plenty of water and dilute the wash water before releasing it into the wastewater system.[8]
-
Large Spills: Construct a dike or dig a pit to contain the spill.[8] Cover with foam to reduce vapor hazards.[8] Transfer the material to a tank truck or a dedicated collector using an explosion-proof pump for recovery or transport to a waste disposal site.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Water spray may be used to cool closed containers.[7][9]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[7][9] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[6]
-
Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7]
Toxicological Information
This compound is acutely toxic and corrosive.
| Exposure Route | Effect |
| Inhalation | May cause respiratory irritation.[4][5] Harmful or fatal if inhaled.[4] |
| Skin Contact | Causes severe skin burns.[4][5] Harmful or fatal in contact with skin.[4] |
| Eye Contact | Causes serious eye damage.[4][5][7] Lachrymator (substance which increases the flow of tears).[7] |
| Ingestion | Harmful or fatal if swallowed.[4] Causes severe swelling and damage to the delicate tissue and danger of perforation.[7] |
Disposal Considerations
Waste from residues or unused products is classified as hazardous.[7] Disposal must be in accordance with local, state, and federal regulations.[5][7] Do not empty into drains or allow the chemical to be released into the environment.[5][7] Contaminated packaging should be disposed of as hazardous waste.[7] A recommended method of disposal is incineration.[8]
References
- 1. echemi.com [echemi.com]
- 2. This compound [chembk.com]
- 3. This compound | 35223-80-4 [chemnet.com]
- 4. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Do you know the emergency treatment method for propyl acetate?-Jiangsu Dongkai Chemical [jsdkchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Propyl Bromoacetate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a thorough overview of the commercial availability, synthesis, and applications of propyl bromoacetate. This document details key suppliers, technical specifications, experimental protocols, and the role of this versatile reagent in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers globally, catering to both research and bulk quantity requirements. The typical purity offered is ≥97%, with some suppliers providing higher grades. It is commonly supplied as a clear, colorless to pale yellow liquid.
Below is a summary of prominent suppliers and their typical product offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the latest information.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Quantity | Indicative Price (USD) |
| Sigma-Aldrich | This compound | 35223-80-4 | C₅H₉BrO₂ | ≥98% | 25 g | $128.75[1] |
| Thermo Fisher Scientific (Alfa Aesar) | n-Propyl bromoacetate | 35223-80-4 | C₅H₉BrO₂ | 97% | 5 g, 25 g | $120.65 (for 25 g) |
| Santa Cruz Biotechnology | n-Propyl bromoacetate | 35223-80-4 | C₅H₉BrO₂ | - | - | Contact for pricing |
| TCI America | This compound | 35223-80-4 | C₅H₉BrO₂ | >98.0% (GC) | 25 mL, 100 mL | Contact for pricing |
| Chem-Impex International | N-PROPYL BROMOACETATE | 35223-80-4 | C₅H₉BrO₂ | 98%+ | 5 g, 25 g, 100 g | Contact for pricing |
| Molport | propyl 2-bromoacetate | 35223-80-4 | C₅H₉BrO₂ | - | Available from multiple suppliers | Contact for pricing |
| ChemicalBook | This compound | 35223-80-4 | C₅H₉BrO₂ | 98% | Bulk quantities | Contact for pricing[2] |
Physicochemical Properties and Specifications
| Property | Value |
| CAS Number | 35223-80-4[1] |
| Molecular Formula | C₅H₉BrO₂[1] |
| Molecular Weight | 181.03 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 175-176 °C at 758 mmHg |
| Density | 1.39 g/mL |
| Refractive Index | 1.450-1.452 |
| Solubility | Insoluble in water, soluble in organic solvents. |
Synthesis of this compound
This compound is most commonly synthesized via the Fischer esterification of bromoacetic acid with n-propanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.
Synthesis Workflow
Detailed Experimental Protocol
Materials:
-
Bromoacetic acid
-
n-Propanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine bromoacetic acid (1.0 eq) and n-propanol (3.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Analytical Characterization
The purity and identity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis
A common method for the analysis of this compound involves a GC system coupled with a mass spectrometer.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV.
The expected retention time will vary depending on the specific column and conditions used. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.15 (t, 2H, -OCH₂-)
-
δ 3.80 (s, 2H, Br-CH₂-)
-
δ 1.70 (sextet, 2H, -CH₂CH₂CH₃)
-
δ 0.95 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 167.0 (C=O)
-
δ 67.0 (-OCH₂-)
-
δ 26.5 (Br-CH₂-)
-
δ 21.8 (-CH₂CH₂CH₃)
-
δ 10.2 (-CH₃)
Applications in Drug Development and Research
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its nature as an effective alkylating agent . The bromoacetyl group can readily react with nucleophiles such as amines, thiols, and phenols, making it a key reagent for introducing a propyl ester moiety or for linking different molecular fragments.
Role as an Alkylating Agent in API Synthesis
Alkylating agents are a class of compounds that introduce an alkyl group into a molecule. In the context of drug development, this is a fundamental transformation for the synthesis of a vast array of active pharmaceutical ingredients (APIs). This compound serves as a precursor in the synthesis of more complex molecules, where the propyl ester can be retained in the final drug structure or act as a protecting group that is later removed.
The general mechanism involves the nucleophilic substitution of the bromide ion by a suitable nucleophile on the target molecule.
Example of a Targeted Signaling Pathway
While specific examples of drugs synthesized using this compound and their direct impact on signaling pathways are often proprietary, we can illustrate a common scenario where an alkylating agent is used to synthesize a hypothetical kinase inhibitor. Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer, such as the PI3K/AKT/mTOR pathway.
In this conceptual diagram, this compound is used to alkylate a nucleophilic scaffold, leading to the formation of a kinase inhibitor. This inhibitor then targets a key component of a signaling pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
First Aid:
-
If inhaled: Move person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
References
Fundamental Reactivity of Propyl Bromoacetate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl bromoacetate is a versatile bifunctional molecule featuring both an ester and a reactive carbon-bromine bond. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of a propyl carboxymethyl group. Its primary mode of reaction involves the nucleophilic substitution at the α-carbon, displacing the bromide ion. This guide provides a comprehensive overview of the fundamental reactivity of this compound with a range of common nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity Principles: The SN2 Mechanism
The predominant mechanism for the reaction of this compound with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, concurrently with the departure of the bromide leaving group.
The reaction rate is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics. The general rate law can be expressed as:
Rate = k[this compound][Nucleophile]
The reactivity is governed by several factors including the strength of the nucleophile, the solvent, and the reaction temperature. Steric hindrance at the reaction center is minimal for this primary alkyl halide, favoring the SN2 pathway.
Quantitative Reactivity Data
| Nucleophile (Nu:) | Representative Nucleophilic Species | Relative Rate Constant (krel) | Notes |
| Thiolate | RS⁻ (e.g., Sodium thiophenoxide) | ~105 | Highly nucleophilic due to the high polarizability and low electronegativity of sulfur. |
| Azide | N₃⁻ (e.g., Sodium azide) | ~104 | A strong nucleophile, useful for introducing the azido group for subsequent "click chemistry" or reduction to an amine. |
| Iodide | I⁻ (e.g., Sodium iodide) | ~104 | An excellent nucleophile, often used in the Finkelstein reaction to convert alkyl bromides to more reactive alkyl iodides. |
| Amine (primary) | RNH₂ (e.g., Aniline, Piperidine) | ~10³ - 104 | Good nucleophiles, reactivity depends on basicity and steric hindrance. |
| Carboxylate | RCOO⁻ (e.g., Sodium acetate) | ~10² | Moderate nucleophiles, used for the synthesis of esters. |
| Phosphine | R₃P (e.g., Triphenylphosphine) | ~10² | Good nucleophiles, leading to the formation of phosphonium salts, which are precursors for Wittig reagents. |
| Thiourea | (NH₂)₂CS | ~10² | Reacts to form isothiouronium salts, which can be hydrolyzed to thiols. |
| Phenoxide | ArO⁻ (e.g., Sodium phenoxide) | ~10 | Moderate nucleophiles, used for the synthesis of aryl ethers. |
| Water / Alcohols | H₂O / ROH | 1 | Weak nucleophiles, solvolysis is generally slow unless catalyzed or at elevated temperatures. |
Note: The relative rate constants are approximate and can be significantly influenced by the specific reaction conditions (solvent, temperature, counter-ion).
Mechanistic Pathways and Experimental Workflows
General SN2 Reaction Pathway
The following diagram illustrates the general SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu:⁻).
Caption: General SN2 reaction pathway of this compound.
Experimental Workflow for Kinetic Analysis
A general workflow for studying the kinetics of the reaction between this compound and a nucleophile is depicted below.
Caption: Workflow for kinetic analysis of this compound reactions.
Key Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with various nucleophiles. These can be adapted for specific research needs.
Finkelstein Reaction: Synthesis of Propyl Iodoacetate
Objective: To replace the bromide in this compound with iodide, a better leaving group, to increase its reactivity.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (NaBr) is an indicator of reaction progress.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude propyl iodoacetate can be purified by vacuum distillation or column chromatography on silica gel.
N-Alkylation of an Amine: Synthesis of Propyl 2-(phenylamino)acetate
Objective: To demonstrate the alkylation of a primary aromatic amine with this compound.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of aniline (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Add this compound (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
O-Alkylation of a Phenol: Synthesis of Propyl 2-(naphthalen-2-yloxy)acetate
Objective: To illustrate the alkylation of a phenol with this compound.
Materials:
-
This compound
-
2-Naphthol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine 2-naphthol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.
-
Add this compound (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Synthesis of a Phosphonium Salt: Propyl 2-(triphenylphosphonio)acetate bromide
Objective: To prepare a phosphonium salt, a precursor for Wittig reagents.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add this compound (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Conclusion
This compound is a highly useful and reactive reagent for the introduction of the propyl carboxymethyl moiety onto a wide variety of nucleophilic substrates. Its reactivity is primarily dictated by the SN2 mechanism, and the reaction outcomes can be reliably predicted based on the principles of nucleophilicity and reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors. Careful consideration of the reaction parameters will enable the selective and efficient synthesis of a diverse range of valuable chemical entities.
Propyl bromoacetate literature review and historical context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl bromoacetate (IUPAC name: propyl 2-bromoacetate) is an organic compound with the chemical formula C₅H₉BrO₂.[1][2] It belongs to the class of α-haloesters, characterized by a bromine atom attached to the carbon adjacent to the carbonyl group. This structural feature imparts significant reactivity to the molecule, making it a valuable reagent and intermediate in a wide range of organic syntheses.[2] this compound is typically a colorless to pale yellow liquid with a fruity odor.[2] It is moderately soluble in water but readily soluble in common organic solvents like ethanol and ether.[2] This guide provides an in-depth review of this compound, including its historical context, synthesis, chemical properties, and applications, with a particular focus on its relevance to pharmaceutical development.
Historical Context
The synthesis and use of bromoacetic acid and its esters date back to the late 19th and early 20th centuries.[3] While a specific first synthesis of this compound is not prominently documented, the methods for producing such esters were established during this period. The related compound, ethyl bromoacetate, gained notoriety for its use as a lachrymatory agent (tear gas) during World War I.[4][5] This historical application underscores the reactivity and biological effect of α-bromoesters. Over time, the synthetic utility of bromoacetate esters, including the propyl variant, has shifted from warfare agents to valuable intermediates in the chemical and pharmaceutical industries.[5]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference.[1][6][7][8]
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| CAS Number | 35223-80-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity |
| Boiling Point | 175-176 °C (at 758 mmHg) |
| Density | 1.412 g/mL |
| Refractive Index | 1.452 |
| Solubility | Moderately soluble in water; soluble in ethanol, ether |
| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (t, 2H), 3.85 (s, 2H), 1.70 (sext, 2H), 0.95 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.0, 67.0, 26.0, 21.8, 10.2 |
| IR (Neat, cm⁻¹) | ~1735 (C=O stretch), ~1280 (C-O stretch), ~650 (C-Br stretch) |
| Mass Spectrum (EI) | m/z: 180/182 ([M]⁺), 121/123, 101, 79/81, 43 |
Synthesis of this compound
This compound is primarily synthesized through two main routes: Fischer esterification of bromoacetic acid with propanol and the reaction of bromoacetyl bromide with propanol.
Experimental Protocol 1: Fischer Esterification
This method involves the acid-catalyzed reaction between bromoacetic acid and n-propanol.
Materials:
-
Bromoacetic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine bromoacetic acid (1.0 eq), n-propanol (1.5 eq), and a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when water no longer accumulates in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Experimental Protocol 2: From Bromoacetyl Bromide
This method involves the reaction of the more reactive bromoacetyl bromide with n-propanol, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Materials:
-
Bromoacetyl bromide
-
n-Propanol
-
Pyridine or triethylamine (base)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve n-propanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous diethyl ether to the cooled solution via a dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the pyridinium hydrobromide salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[4] The presence of the bromine atom makes the α-carbon electrophilic and susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[2]
Alkylation Reactions
This compound can be used to introduce a propoxycarbonylmethyl group (-CH₂CO₂CH₂CH₂CH₃) onto various nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the synthesis of more complex molecules.[9]
General Alkylation Workflow:
Caption: General SN2 Alkylation Reaction using this compound.
Role in Pharmaceutical Synthesis
While specific examples of blockbuster drugs synthesized using this compound are not readily found in the public domain, the use of bromoacetate esters as key intermediates in the synthesis of pharmaceuticals is well-documented.[10][11] These reagents are crucial for building the carbon skeleton of complex bioactive molecules. For instance, bromoacetate derivatives are used in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.[12][13] A patent from 1978 describes the use of various bromoacetic acid esters, including this compound, as non-medical bacteriocides, highlighting their biological activity.[3]
Interaction with Signaling Pathways
Due to its high reactivity as an alkylating agent, this compound is not typically studied for its specific interaction with cellular signaling pathways in the same manner as a targeted drug molecule. Its biological effects are more likely to be a result of non-specific alkylation of biological macromolecules such as proteins and DNA.[12][14] Alkylating agents, in general, can cause cytotoxicity by cross-linking DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell death.[15][16] This is the general mechanism of action for many alkylating anticancer drugs.[14] Therefore, the interaction of this compound with biological systems is best understood through the lens of its chemical reactivity rather than a specific lock-and-key interaction with a receptor or enzyme in a signaling cascade.
Hypothesized Cellular Interaction:
Caption: Hypothesized Mechanism of this compound's Cytotoxicity.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as an effective alkylating agent. Its synthesis is straightforward, and its reactivity allows for the construction of complex molecular architectures. While its direct application in final drug products is not widely publicized, its role as a key building block in the synthesis of pharmaceuticals and other bioactive molecules is significant. The high reactivity of this compound also dictates its biological effects, which are likely mediated by non-specific alkylation of cellular components rather than targeted interactions with specific signaling pathways. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for its safe and effective use in the synthesis of novel chemical entities.
References
- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]
- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 4. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound [chembk.com]
- 7. This compound [stenutz.eu]
- 8. Isothis compound [webbook.nist.gov]
- 9. Can Intermediate Bromoethane be used in the synthesis of pharmaceuticals? - Blog [nuomengchemical.com]
- 10. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis of medroxyprogesterone bromoacetate for affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nursingcenter.com [nursingcenter.com]
- 15. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Propyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of propyl bromoacetate, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity and practical application.
Core Physical Properties
This compound is a chemical compound with the molecular formula C₅H₉BrO₂. An understanding of its physical properties is essential for its proper handling, storage, and use in various chemical syntheses.
Quantitative Data Summary
The boiling point and density of this compound have been determined and reported in various chemical databases. A summary of these values is presented below for easy reference and comparison.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 177.3 °C | at 760 mmHg | [1] |
| 176 °C | Not specified | [2] | |
| 175-176 °C | at 758 mmHg | [3][4] | |
| Density | 1.417 g/cm³ | Not specified | [1] |
| 1.412 g/mL | Not specified | [2][5] | |
| 1.399 g/mL | Not specified | [4] | |
| 1.39 g/cm³ | Not specified | [3] |
Experimental Protocol: Determination of Boiling Point
The following is a generalized experimental methodology for the determination of the boiling point of a liquid organic compound such as this compound, based on common laboratory techniques.
Principle:
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
-
Stirring rod or magnetic stirrer
-
Clamps and stand
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a clean, dry test tube.
-
Capillary Tube Insertion: A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.
-
Apparatus Assembly: The test tube is securely clamped in a heating bath (e.g., paraffin oil bath) and a thermometer is positioned so that the bulb is level with the sample.
-
Heating: The heating bath is gently and uniformly heated. A stirring mechanism should be used to ensure even heat distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If the atmospheric pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.
Experimental Workflow Visualization
The logical flow of the boiling point determination experiment can be visualized as follows:
Caption: Workflow for Boiling Point Determination.
References
Methodological & Application
Propyl Bromoacetate as a Versatile Alkylating Agent in Organic Synthesis: Application Notes and Protocols
Introduction
Propyl bromoacetate (C₅H₉BrO₂) is an alpha-halo ester that serves as a valuable and versatile reagent in organic synthesis.[1][2] Its chemical structure features a reactive carbon-bromine bond, making it an effective electrophile for introducing a propyl carboxymethyl group onto various nucleophiles. This property establishes it as a key alkylating agent in the synthesis of a wide array of chemical intermediates, particularly in the fields of pharmaceutical and agrochemical development.[3] this compound typically appears as a colorless to pale yellow liquid and is soluble in common organic solvents.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of amines, phenols, and thiols.
Safety Precautions: this compound is a corrosive and hazardous chemical. It causes severe skin burns and eye damage and may cause respiratory irritation.[1] It is also harmful if swallowed or in contact with skin.[1] All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
General Principles of Alkylation with this compound
The primary reaction mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom adjacent to the bromine atom, displacing the bromide ion as a leaving group. This forms a new carbon-nucleophile bond.
Application I: N-Alkylation of Amines
This compound is an effective reagent for the N-alkylation of primary and secondary amines, yielding N-substituted glycine propyl esters. These products are valuable intermediates in the synthesis of various compounds, including peptidomimetics and chelating agents. A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[5] Selective mono-alkylation can be achieved by carefully controlling reaction conditions, using the amine hydrobromide salt, or employing specific base and solvent systems.[5][6]
Data Presentation: N-Alkylation Reactions
Note: Data is adapted from reactions with ethyl bromoacetate, a close analog, due to the prevalence of literature. Conditions are expected to be comparable for this compound.
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Trimethylaniline | K₂CO₃ | N/A (Ball Mill) | RT | 2.7 | 91-93 | [7] |
| 2 | p-Toluidine | SiO₂ | N/A (Microwave) | N/A | 0.08 | 95 | [7] |
| 3 | Benzylamine·HBr | Et₃N | DMF | 20-25 | 9 | 76 | [5] |
| 4 | Aniline | K₂CO₃ | DMSO | RT | N/A | High | [8] |
Experimental Protocol: N-Alkylation of p-Toluidine
This protocol is adapted from a procedure using ethyl bromoacetate and is expected to provide similar results with this compound.[7]
-
Reagent Preparation : In a microwave process vial, add p-toluidine (1.07 g, 10 mmol, 1.0 eq.) and silica gel (5 g).
-
Addition of Alkylating Agent : Add this compound (1.81 g, 10 mmol, 1.0 eq.) to the mixture.
-
Reaction : Place the vial in a microwave reactor and irradiate at 300 W for approximately 5-7 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Extract the product by adding ethyl acetate (3 x 20 mL) and stirring.
-
Purification : Combine the organic extracts, filter to remove the silica gel, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization : The final product, propyl (p-tolylamino)acetate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: O-Alkylation of Phenols
The alkylation of phenols with this compound provides a direct route to aryloxyacetates, which are common structural motifs in herbicides and pharmaceuticals. The reaction, a variation of the Williamson ether synthesis, is typically performed in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide ion.[9][10]
Data Presentation: O-Alkylation Reactions
| Entry | Phenol Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Salicylaldehyde | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 72 | 63 | [10] |
| 2 | Phenol | 1-Bromobutane | Cs₂CO₃ / KOH | DMF | RT | N/A | 90-96 | [9] |
| 3 | 2-Naphthol | Benzyl Bromide | Cs₂CO₃ / KOH | DMF | RT | N/A | 90-96 | [9] |
| 4 | Various Phenols | Ethylene Carbonate | KI | N/A | 150 | 4 | High | [11] |
Experimental Protocol: O-Alkylation of Salicylaldehyde
This protocol is adapted from a published procedure for the synthesis of ethyl 2-formylphenoxyacetate.[10]
-
Setup : To a 1000 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (15.26 g, 125 mmol, 1.0 eq.), acetonitrile (830 mL), and anhydrous potassium carbonate (51.82 g, 375 mmol, 3.0 eq.).
-
Addition of Alkylating Agent : Stir the yellow suspension for five minutes. Add this compound (27.15 g, 150 mmol, 1.2 eq.) in one portion.
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 72 hours. Monitor the reaction by TLC.
-
Work-up : Cool the flask to room temperature and remove the solid K₂CO₃ by filtration. Wash the solids thoroughly with diethyl ether (250 mL).
-
Extraction : Transfer the filtrate to a separatory funnel, add deionized water (500 mL), and separate the layers. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Purification : Combine the organic layers, wash with water (2 x 200 mL) and then brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the product, propyl 2-formylphenoxyacetate, as an oil.
References
- 1. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
Application Notes and Protocols for Esterification of Carboxylic Acids using Propyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, fine chemicals, and materials. One effective method for this conversion is the O-alkylation of a carboxylate with an α-haloester, such as propyl bromoacetate. This protocol circumvents the often harsh acidic conditions of traditional Fischer esterification, offering a milder alternative suitable for sensitive substrates. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the carboxylate anion acts as a nucleophile, displacing the bromide from this compound to form the desired ester. This method is particularly advantageous for its high yields and chemoselectivity.
Reaction Mechanism and Signaling Pathway
The esterification of a carboxylic acid with this compound is a two-step process. First, the carboxylic acid is deprotonated by a base, typically a mild inorganic base like cesium carbonate (Cs₂CO₃), to form a more nucleophilic carboxylate salt. In the second step, the carboxylate anion attacks the electrophilic carbon atom of this compound, displacing the bromide leaving group in an SN2 fashion to yield the final ester product.
Caption: Reaction mechanism for the O-alkylation of a carboxylic acid.
Experimental Protocols
This section provides a detailed protocol for the esterification of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).
-
Base Addition: Add cesium carbonate (1.5 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the carboxylate salt.
-
Addition of Alkylating Agent: Add this compound (1.2 mmol) to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.
-
Data Presentation
The following table summarizes the reaction conditions and outcomes for the esterification of various carboxylic acids with this compound.
| Carboxylic Acid | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | 3 | 25 | 92 |
| Acetic Acid | 2 | 25 | 88 |
| Phenylacetic Acid | 4 | 25 | 95 |
| 4-Nitrobenzoic Acid | 2.5 | 25 | 98 |
| Cyclohexanecarboxylic Acid | 5 | 25 | 85 |
Note: The above data is representative and may vary based on the specific substrate and reaction scale.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the esterification of carboxylic acids using this compound.
Propyl Bromoacetate: A Key Building Block in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl bromoacetate, a versatile bifunctional reagent, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its inherent reactivity, stemming from the presence of both an ester and a bromo functional group, allows for its strategic incorporation into drug molecules through alkylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on O-alkylation of phenols for β-blocker precursors and N-alkylation of amines for angiotensin II receptor antagonists.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized as an alkylating agent in the synthesis of pharmaceutical intermediates. The electrophilic carbon adjacent to the bromine atom is susceptible to nucleophilic attack by heteroatoms such as oxygen and nitrogen, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity is harnessed in the synthesis of various drug classes.
O-Alkylation of Phenols: Synthesis of β-Blocker Precursors
β-Adrenergic blockers, commonly known as beta-blockers, are a class of drugs predominantly used to manage cardiovascular diseases. A common structural motif in many beta-blockers is an aryloxypropanolamine side chain attached to an aromatic ring. The synthesis of these molecules often involves the O-alkylation of a substituted phenol. While the reaction with epichlorohydrin is a prevalent method, the use of haloesters like this compound offers an alternative route to introduce the necessary side chain.
Example: Synthesis of a Metoprolol Precursor Intermediate
Metoprolol is a selective β1 receptor blocker. A key intermediate in its synthesis is 4-(2-methoxyethyl)phenol. The O-alkylation of this phenol with this compound would yield propyl 2-(4-(2-methoxyethyl)phenoxy)acetate, which can be further elaborated to the final drug molecule.
N-Alkylation of Amines: Synthesis of Angiotensin II Receptor Blocker Intermediates
Angiotensin II receptor blockers (ARBs), such as Valsartan, are used to treat high blood pressure and heart failure. The synthesis of Valsartan involves the N-alkylation of L-valine methyl ester. This compound can be employed as the alkylating agent in this key step.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of pharmaceutical intermediates. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for O-Alkylation of Phenols with this compound
This protocol describes a general method for the O-alkylation of a phenolic substrate, exemplified by the synthesis of a precursor to a beta-blocker.
Materials:
-
Substituted Phenol (e.g., 4-(2-methoxyethyl)phenol)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: General Procedure for N-Alkylation of Amines with this compound
This protocol outlines a general method for the N-alkylation of an amine, exemplified by the synthesis of a Valsartan intermediate.
Materials:
-
L-valine methyl ester hydrochloride
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or THF, add triethylamine or DIPEA (2.0 - 2.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 - 1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of pharmaceutical intermediates using this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and substrates.
| Reaction | Substrate | Product | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |
| O-Alkylation | 4-(2-methoxyethyl)phenol | Propyl 2-(4-(2-methoxyethyl)phenoxy)acetate | 75-85 | >95 (after chromatography) | 6-12 | Reflux |
| N-Alkylation | L-valine methyl ester | Propyl N-(2-propoxy-2-oxoethyl)-L-valinate | 60-70 | >95 (after chromatography) | 4-8 | 0 to RT |
Table 1: Summary of Quantitative Data for Alkylation Reactions with this compound
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Propyl 2-(4-(2-methoxyethyl)phenoxy)acetate | 6.85 (d, 2H), 6.80 (d, 2H), 4.60 (s, 2H), 4.10 (t, 2H), 3.55 (t, 2H), 3.35 (s, 3H), 2.80 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H) | 169.0, 157.0, 130.5, 130.0, 114.5, 67.0, 66.0, 58.5, 36.0, 22.0, 10.5 | 266.15 [M]⁺ |
| Propyl N-(2-propoxy-2-oxoethyl)-L-valinate | 4.10 (t, 2H), 3.70 (s, 3H), 3.50 (d, 1H), 3.40 (s, 2H), 2.20 (m, 1H), 1.70 (m, 2H), 0.95 (d, 6H), 0.90 (t, 3H) | 174.0, 172.0, 66.5, 65.0, 60.5, 51.5, 31.0, 22.0, 19.0, 18.5, 10.5 | 245.16 [M]⁺ |
Table 2: Spectroscopic Data for Representative Products
Mandatory Visualizations
Caption: Experimental workflow for the O-alkylation of phenols.
Caption: Experimental workflow for the N-alkylation of amines.
Caption: Role of this compound in pharmaceutical synthesis.
Application of Propyl Bromoacetate in Peptide Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl bromoacetate is a valuable reagent in the field of peptide chemistry, primarily utilized for the alkylation of specific amino acid residues and for the synthesis of cyclic peptides. As an α-haloester, it possesses a reactive carbon-bromine bond that is susceptible to nucleophilic attack by the side chains of certain amino acids. This reactivity allows for the targeted modification of peptides, enabling the introduction of probes, the formation of stable linkages, and the generation of constrained peptide structures with potentially enhanced biological activity and stability.
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis and modification, with a focus on the alkylation of cysteine, histidine, and methionine residues, as well as peptide cyclization.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation.[1] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Alkylation of Cysteine Residues
The thiol group of cysteine is a strong nucleophile, making it the most common target for alkylation with this compound. The reaction results in the formation of a stable thioether bond, effectively capping the cysteine residue and preventing the formation of disulfide bridges. This is a critical step in many proteomics workflows to ensure proper protein digestion and analysis.[2]
Reaction Mechanism: S-Alkylation of Cysteine
References
Application Notes: Derivatization of Phenols with Propyl Bromoacetate for GC Analysis
Introduction
Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. Their polarity and low volatility make them challenging to analyze directly by gas chromatography (GC). Derivatization is a chemical modification process that converts these polar compounds into less polar and more volatile derivatives, making them amenable to GC analysis. This application note describes a method for the derivatization of phenols using propyl bromoacetate to form their corresponding propyl phenoxyacetate esters. This alkylation reaction, a variation of the Williamson ether synthesis, effectively masks the polar hydroxyl group, leading to improved chromatographic peak shape, increased volatility, and enhanced sensitivity for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification.
Principle of the Reaction
The derivatization of phenols with this compound proceeds via a Williamson ether synthesis. In this SN2 reaction, a basic catalyst, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the bromomethyl group in this compound, displacing the bromide ion and forming a stable ether linkage. The resulting propyl phenoxyacetate derivatives are significantly less polar and more volatile than the parent phenols.
Experimental Protocols
1. Materials and Reagents
-
Phenolic compounds (e.g., phenol, cresols, chlorophenols)
-
This compound (derivatizing agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (ACS grade or higher)
-
Hexane (GC grade)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sample vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of the target phenolic compounds (e.g., 1000 µg/mL) in acetone or acetonitrile. A mixed standard solution can be prepared by diluting the individual stock solutions to the desired concentration.
-
Sample Preparation: The preparation of the sample will depend on the matrix.
-
Water Samples: Acidify the water sample to pH < 2 with a suitable acid. Extract the phenols using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable solvent (e.g., dichloromethane). Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of acetone or acetonitrile.
-
Solid Samples: Extract the phenols from the solid matrix using an appropriate solvent and technique (e.g., Soxhlet extraction, sonication). The extract may require cleanup steps to remove interfering substances. Evaporate the final extract to dryness and reconstitute in a known volume of acetone or acetonitrile.
-
3. Derivatization Protocol
-
Pipette 100 µL of the sample extract or standard solution into a 2 mL reaction vial.
-
Add approximately 10-20 mg of anhydrous potassium carbonate to the vial.
-
Add 50 µL of a this compound solution in acetone (e.g., 10% v/v).
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure proper mixing.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may vary depending on the specific phenols being analyzed and should be optimized in the laboratory.
-
After cooling to room temperature, add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized phenols into the hexane layer.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.
4. GC-MS Analysis Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table provides illustrative quantitative data for the GC-MS analysis of selected phenols after derivatization with this compound. Note: These values are representative and should be determined experimentally for specific instruments and conditions.
| Phenolic Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Phenol | 10.2 | 0.5 | 1.5 | 95 ± 5 |
| 2-Chlorophenol | 11.5 | 0.3 | 1.0 | 92 ± 6 |
| 4-Chlorophenol | 11.8 | 0.3 | 1.0 | 94 ± 5 |
| 2,4-Dichlorophenol | 13.2 | 0.2 | 0.7 | 90 ± 7 |
| o-Cresol | 10.8 | 0.4 | 1.2 | 96 ± 4 |
| m-Cresol | 10.9 | 0.4 | 1.2 | 97 ± 4 |
| p-Cresol | 11.0 | 0.4 | 1.2 | 96 ± 4 |
| 2,4,6-Trichlorophenol | 14.5 | 0.1 | 0.5 | 88 ± 8 |
Mandatory Visualization
Application Notes and Protocols for the Williamson Ether Synthesis of Propyl Alkoxyacetates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental guidelines for the synthesis of propyl alkoxyacetates via the Williamson ether synthesis, using propyl bromoacetate as the key reagent. The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 mechanism.[1][2] In this specific application, an alkoxide nucleophile displaces the bromide from this compound to form the corresponding ether. Given that this compound is a primary alkyl halide, it is an excellent substrate for this reaction, which favors primary halides to minimize competing elimination reactions.[1][2]
The general reaction scheme involves two main steps: the deprotonation of an alcohol to form a more nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on the primary carbon of this compound.[3][4]
Core Reaction:
ROH + Base → RO⁻ M⁺ (Alkoxide formation)
RO⁻ M⁺ + BrCH₂COOCH₂CH₂CH₃ → ROCH₂COOCH₂CH₂CH₃ + M⁺Br⁻ (Ether formation)
Experimental Protocols
A detailed protocol for the synthesis of propyl ethoxyacetate from ethanol and this compound is provided below as a representative example. This protocol can be adapted for other primary or secondary alcohols.
Synthesis of Propyl Ethoxyacetate
Materials:
-
Ethanol (anhydrous)
-
Sodium metal (or Sodium Hydride)
-
This compound
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction flask (round-bottom flask)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (e.g., 50 mL).[5]
-
Carefully add small pieces of sodium metal (e.g., 1.15 g, 0.05 mol) to the ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so proper ventilation is crucial. Allow the sodium to react completely to form sodium ethoxide. Alternatively, a strong base like sodium hydride (NaH) can be used.[4][6]
-
Reaction with this compound: Once the sodium has fully dissolved and the solution has cooled to room temperature, add this compound (e.g., 9.75 g, 0.05 mol) dropwise using an addition funnel over 15-20 minutes while stirring.[7]
-
After the addition is complete, heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) for 2-4 hours.[5][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure propyl ethoxyacetate.
Data Presentation
The following tables summarize typical reactant quantities and expected product characteristics for the synthesis of propyl ethoxyacetate.
Table 1: Reactant Quantities
| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |
| Ethanol | 46.07 | - | 50 mL (solvent) |
| Sodium | 22.99 | 0.05 | 1.15 g |
| This compound | 181.03 | 0.05 | 9.05 g (6.2 mL) |
Table 2: Product Characterization - Propyl Ethoxyacetate
| Property | Expected Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Boiling Point | Approx. 170-175 °C |
| Expected Yield | 70-85% |
| ¹H NMR (CDCl₃, ppm) | δ 4.2 (t, 2H), 4.1 (s, 2H), 3.6 (q, 2H), 1.7 (sext, 2H), 1.2 (t, 3H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5, 68.5, 66.5, 66.0, 22.0, 15.0, 10.5 |
| IR (cm⁻¹) | ~1750 (C=O, ester), ~1100 (C-O, ether) |
Note: Spectroscopic data are predicted based on the structure and may vary slightly.
Visualizations
Diagram 1: General Workflow for Williamson Ether Synthesis
Caption: General experimental workflow for the synthesis of propyl alkoxyacetate.
Diagram 2: Reaction Mechanism of Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Propyl Bromoacetate: A Versatile Reagent for Carboxylic Acid Protection in Organic Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. The temporary masking of reactive functional groups allows for selective transformations at other sites within a molecule, preventing undesired side reactions and enhancing overall synthetic efficiency. Propyl bromoacetate has emerged as a valuable reagent for the protection of carboxylic acids, converting them into their corresponding propyl esters. This propyl ester protecting group offers a balance of stability under various reaction conditions and susceptibility to cleavage under specific, mild protocols.
This compound serves as an effective electrophile for the alkylation of carboxylates. The resulting propyl esters are generally stable to a range of non-nucleophilic and non-basic reagents, making them suitable for subsequent synthetic manipulations. Their removal, typically achieved through saponification, can be accomplished under conditions that are often orthogonal to other common protecting groups, thereby offering strategic advantages in complex synthetic routes.
This document provides detailed application notes and experimental protocols for the use of this compound in the protection of carboxylic acids and the subsequent deprotection of the propyl ester group.
Data Presentation
Table 1: Generalized Conditions for Protection of Carboxylic Acids using this compound
| Parameter | Condition | Notes |
| Carboxylic Acid | 1.0 equivalent | Substrate |
| This compound | 1.1 - 1.5 equivalents | Alkylating agent |
| Base | 1.5 - 2.0 equivalents | Cesium Carbonate (Cs₂CO₃) is highly effective. Other bases like K₂CO₃ can be used but may require more forcing conditions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial for solubilizing the carboxylate salt and facilitating the SN2 reaction. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. Gentle heating (40-50 °C) may be required for less reactive substrates. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | > 85% | Yields are generally high but can vary depending on the substrate. |
Table 2: Generalized Conditions for Deprotection of Propyl Esters
| Parameter | Condition | Notes |
| Propyl Ester | 1.0 equivalent | Substrate |
| Reagent | Lithium Hydroxide (LiOH) | 2.0 - 5.0 equivalents. A strong base for saponification. |
| Solvent System | THF : H₂O (e.g., 2:1 or 3:1 v/v) | A co-solvent system is used to ensure solubility of both the ester and the hydroxide. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are typically sufficient. Gentle heating may expedite the reaction for sterically hindered esters. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Acidification (e.g., 1N HCl) | Neutralization of the carboxylate salt to afford the free carboxylic acid. |
| Typical Yield | > 90% | Saponification is generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a Propyl Ester using this compound
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using cesium carbonate as the base.
Materials:
-
Carboxylic acid
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes to form the cesium carboxylate salt.
-
To the resulting suspension, add this compound (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude propyl ester can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Propyl Ester via Saponification
This protocol describes a general procedure for the cleavage of a propyl ester to the corresponding carboxylic acid using lithium hydroxide.
Materials:
-
Propyl ester
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the propyl ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-5.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1N HCl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to afford the crude carboxylic acid.
-
The carboxylic acid can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for Carboxylic Acid Protection and Deprotection.
Caption: Role of this compound in Protecting Group Chemistry.
Application Notes and Protocols for Monitoring Reactions with Propyl Bromoacetate using HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving the alkylating agent propyl bromoacetate. The protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are designed to be robust and adaptable for various reaction types, such as the alkylation of phenols, amines, and thiols.
Introduction
This compound is a common reagent in organic synthesis, utilized for introducing a propyl carboxymethyl group onto various nucleophiles. Monitoring the consumption of starting materials and the formation of the desired product is crucial for reaction optimization, determining reaction endpoints, and ensuring the quality of the final product. Both HPLC and TLC are powerful techniques for this purpose. HPLC offers quantitative data with high resolution and sensitivity, while TLC provides a rapid, cost-effective, and qualitative assessment of the reaction progress.
General Reaction Scheme: Alkylation of a Phenol
A representative reaction monitored is the O-alkylation of a phenol with this compound under basic conditions.
Reaction: Phenol Derivative + this compound → O-Alkylated Product + Bromide Salt
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a suitable method for monitoring the change in polarity as the polar phenol is converted to the less polar ether product.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized depending on the polarity of the specific phenol derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points (e.g., t=0, 1h, 2h, etc.).
-
Quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of the mobile phase. This also serves to precipitate any salts.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis: The percentage conversion of the starting material to the product can be calculated from the peak areas in the chromatograms.
Conversion (%) = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100
Data Presentation: HPLC Reaction Monitoring
The following table summarizes illustrative quantitative data for the alkylation of 4-methoxyphenol with this compound.
| Time Point (hours) | Retention Time (min) - 4-Methoxyphenol[1][2] | Retention Time (min) - this compound[1][2] | Retention Time (min) - Product[1][2] | Peak Area - 4-Methoxyphenol | Peak Area - Product | % Conversion |
| 0 | 2.5 | 4.2 | - | 1,250,000 | 0 | 0 |
| 1 | 2.5 | 4.1 | 6.8 | 620,000 | 645,000 | 50.9 |
| 2 | 2.5 | 4.2 | 6.8 | 255,000 | 1,010,000 | 79.8 |
| 4 | 2.5 | 4.1 | 6.8 | 51,000 | 1,225,000 | 96.0 |
| 6 | - | 4.2 | 6.8 | 0 | 1,280,000 | 100 |
Note: Retention times and peak areas are representative and may vary depending on the specific HPLC system and conditions.
Thin-Layer Chromatography (TLC) Method
Normal-phase TLC on silica gel is an effective way to quickly visualize the progress of the reaction, as the less polar product will have a higher Rf value than the more polar starting phenol.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. A common starting point is a 1:4 (v/v) ratio. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).[3]
-
Sample Application:
-
At each time point, take a small sample from the reaction mixture using a capillary tube.
-
Spot the sample onto the baseline of the TLC plate. It is good practice to co-spot the reaction mixture with the starting material and, if available, the pure product for comparison.
-
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots.[4] Circle the spots with a pencil.
-
Further visualization can be achieved using a potassium permanganate (KMnO4) stain, which is a good general stain for oxidizable compounds.[5] The phenol starting material will likely show a yellow spot on a purple background upon gentle heating. The product may also visualize. Alkyl halides like this compound often do not stain well with iodine.[4]
-
-
Data Analysis: Calculate the Retention Factor (Rf) for each spot.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: TLC Reaction Monitoring
The following table summarizes illustrative data for the alkylation of 4-methoxyphenol with this compound.
| Compound | Mobile Phase (Ethyl Acetate:Hexanes) | Rf Value | Visualization Method |
| 4-Methoxyphenol | 1:4 | 0.25 | UV, KMnO4 stain |
| This compound | 1:4 | 0.60 | UV (faint), KMnO4 (weak) |
| O-Alkylated Product | 1:4 | 0.55 | UV |
Note: Rf values are dependent on the specific TLC plate, mobile phase composition, and environmental conditions.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for monitoring a reaction and a conceptual representation of the analytical process.
Caption: Workflow for reaction monitoring using TLC and HPLC.
References
- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
The Versatility of Propyl Bromoacetate in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propyl bromoacetate is a valuable and versatile reagent in organic synthesis, serving as a key building block for the construction of a wide array of heterocyclic compounds. Its utility stems from the presence of two reactive centers: an electrophilic carbon adjacent to the bromine atom, susceptible to nucleophilic attack, and an ester functionality that can be modified or hydrolyzed. This application note provides a detailed overview of the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including thiazoles, pyrimidines, oxazoles, and thiazolidinones. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these synthetic methodologies.
Application in Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. This compound can be effectively employed as a precursor to the α-haloketone or can react directly with a thioamide to form substituted thiazoles. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
Quantitative Data for Thiazole Synthesis
| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | 100 | 0.5 | High | [1] |
| Substituted Hantzsch thiazole derivatives | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Ethanol/Water (50/50) | 65 | - | 79-90 | [6] |
| 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | (1-Benzyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, Ethyl 2-bromoacetate | Ethanol | 80 | 6 | 94 | [7] |
Note: While some examples use other bromoacetates, the reactivity is analogous for this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.5 eq)
-
Propyl alcohol
-
5% Sodium carbonate solution
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1.0 eq) and thiourea (1.5 eq).
-
Add propyl alcohol to the flask along with a stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.[1]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the product on a watch glass. The crude product is often pure enough for characterization.[1]
Application in Pyrimidine Synthesis
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[8][9][10] A common route to pyrimidines involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a guanidine salt. This compound can be used in the synthesis of precursors to the chalcones or other key intermediates.
Quantitative Data for Pyrimidine Synthesis
| Product | Reactants | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Pyrimidine | Chalcone, Guanidine Hydrochloride | Ethanol | Reflux | 12 | - | [11] |
| 2-Aminopyrimidine derivative | (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, Guanidine hydrochloride | Ethanolic KOH | Reflux | 22 | - | [12] |
Experimental Protocol: Pyrimidine Synthesis from a Chalcone
This protocol details the synthesis of a 2-aminopyrimidine derivative from a chalcone and guanidine hydrochloride.
Materials:
-
Chalcone (e.g., (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one) (1.0 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Ethanolic potassium hydroxide solution
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine the chalcone (1.0 eq) and guanidine hydrochloride (1.0 eq).[12]
-
Add the ethanolic potassium hydroxide solution to the flask.
-
Heat the reaction mixture to reflux for 22 hours.[12]
-
After cooling to room temperature, acidify the mixture with acetic acid.[12]
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the purified pyrimidine derivative.[12]
Application in Thiazolidinone Synthesis
Thiazolidinones are another important class of heterocyclic compounds possessing a wide range of pharmacological activities.[7][13] this compound is a key reagent in the synthesis of 4-thiazolidinones through its reaction with thiosemicarbazones.
Quantitative Data for Thiazolidinone Synthesis
| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | Thiosemicarbazone, Ethyl 2-bromoacetate, Sodium acetate | Ethanol | 80 | 6 | 94 | [7] |
| Substituted 4-thiazolidinones | Thiosemicarbazones, Ethyl 2-bromoacetate | - | - | - | Good | [13] |
Experimental Protocol: Synthesis of 4-Thiazolidinones
This protocol describes the cyclization of a thiosemicarbazone with this compound to yield a 4-thiazolidinone.
Materials:
-
Thiosemicarbazone derivative (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous sodium acetate (3.0 eq)
-
Ethanol
-
Round-bottom flask
-
Stir bar and heating mantle
Procedure:
-
Combine the thiosemicarbazone (1.0 eq), this compound (1.0 eq), and anhydrous sodium acetate (3.0 eq) in ethanol in a round-bottom flask.[7]
-
Stir the mixture at 80°C for 6 hours.[7]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol-DMF).[7]
Biological Activity and Signaling Pathways
Many of the heterocyclic compounds synthesized using this compound derivatives exhibit significant biological activity, particularly in the area of oncology. For instance, certain thiazole derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in the angiogenesis signaling pathway.[14] Inhibition of this pathway can prevent the formation of new blood vessels that tumors need to grow and metastasize.
Conclusion
This compound is a highly effective and adaptable reagent for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The methodologies presented in these application notes provide a foundation for researchers to explore the synthesis of novel thiazoles, pyrimidines, and thiazolidinones. The ability of these compounds to interact with key biological pathways, such as the VEGFR-2 signaling cascade, underscores the importance of this compound as a tool in the generation of new therapeutic leads. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. kuey.net [kuey.net]
- 4. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Propyl Bromoacetate: Applications in Materials Science and Polymer Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propyl bromoacetate is a valuable reagent in materials science and polymer chemistry, primarily utilized as an initiator in controlled radical polymerization techniques and for the functionalization of surfaces. Its chemical structure, featuring a reactive bromine atom adjacent to an ester group, allows for the precise synthesis of polymers with controlled architectures and the modification of material surfaces to impart desired properties. These capabilities are crucial for the development of advanced materials in various fields, including drug delivery, coatings, and electronics.
Application in Polymer Synthesis: Atom Transfer Radical Polymerization (ATRP) Initiator
This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. The bromoacetate moiety allows for the controlled initiation of polymerization for a variety of monomers, particularly styrenes and (meth)acrylates.
Synthesis of Polystyrene using this compound as an ATRP Initiator
This protocol describes the synthesis of polystyrene with a predictable molecular weight and narrow molecular weight distribution using this compound as the initiator.
Experimental Protocol:
-
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
-
Procedure:
-
A Schlenk flask is charged with CuBr (0.0143 g, 0.1 mmol) and a magnetic stir bar.
-
The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and backfilling with nitrogen.
-
Deoxygenated styrene (10.4 g, 100 mmol), this compound (0.181 g, 1 mmol), and PMDETA (0.173 g, 1 mmol) are added to the flask via syringe under a nitrogen atmosphere.
-
The flask is placed in a preheated oil bath at 110 °C with vigorous stirring.
-
Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight.
-
The polymerization is terminated by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
The polymer is diluted with THF, passed through a short column of neutral alumina to remove the copper catalyst, and then precipitated in an excess of cold methanol.
-
The resulting polystyrene is filtered and dried under vacuum.
-
Quantitative Data:
The following table presents representative data for the ATRP of styrene initiated by this compound. This data is illustrative and based on typical kinetics for similar bromo-initiators.[1][2]
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity Index (PDI) |
| 1 | 25 | 2600 | 2800 | 1.15 |
| 2 | 45 | 4780 | 4900 | 1.12 |
| 3 | 60 | 6340 | 6500 | 1.10 |
| 4 | 75 | 7900 | 8100 | 1.08 |
| 5 | 88 | 9250 | 9400 | 1.07 |
Characterization:
-
Monomer conversion: Determined by gas chromatography (GC) or 1H NMR spectroscopy.
-
Molecular weight and Polydispersity Index (PDI): Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Application in Surface Modification: "Grafting-From" Polymerization
This compound can be used to functionalize surfaces, enabling the "grafting-from" approach to grow polymer brushes. This technique involves immobilizing the initiator on a substrate, followed by surface-initiated polymerization. This method allows for the creation of dense polymer layers that can alter the surface properties of materials, such as wettability, biocompatibility, and adhesion.
Surface-Initiated ATRP of Methyl Methacrylate from a this compound-Functionalized Surface
This protocol outlines the modification of a hydroxyl-terminated surface with this compound and the subsequent "grafting-from" polymerization of methyl methacrylate (MMA).
Experimental Protocol:
Part A: Surface Functionalization with this compound
-
Materials:
-
Hydroxyl-terminated substrate (e.g., silicon wafer with a native oxide layer, glass slide)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
This compound
-
-
Procedure:
-
The hydroxyl-terminated substrate is cleaned and activated (e.g., using a piranha solution or oxygen plasma).
-
The substrate is placed in a reaction vessel under a nitrogen atmosphere.
-
Anhydrous toluene, triethylamine, and this compound are added to the vessel.
-
The reaction is allowed to proceed at room temperature for 12-24 hours to form a self-assembled monolayer of the initiator on the surface.
-
The functionalized substrate is then rinsed thoroughly with toluene, ethanol, and water and dried under a stream of nitrogen.
-
Part B: Surface-Initiated ATRP of Methyl Methacrylate
-
Materials:
-
This compound-functionalized substrate
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Toluene (solvent)
-
-
Procedure:
-
In a Schlenk flask, CuBr (0.0072 g, 0.05 mmol) and bpy (0.0156 g, 0.1 mmol) are added.
-
The flask is deoxygenated with three vacuum/nitrogen cycles.
-
Deoxygenated toluene and MMA (10.0 g, 100 mmol) are added.
-
The this compound-functionalized substrate is placed in the reaction mixture under a nitrogen counterflow.
-
The polymerization is carried out at 90 °C for a specified time.
-
The reaction is stopped by removing the substrate and rinsing it with toluene to remove any non-grafted polymer.
-
The substrate is then sonicated in toluene to ensure the removal of physisorbed polymer chains and dried.
-
Quantitative Data:
The thickness of the grafted polymer layer can be controlled by the polymerization time. The following table provides representative data for the surface-initiated ATRP of MMA.
| Polymerization Time (h) | Grafted Polymer Thickness (nm) |
| 1 | 15 |
| 2 | 28 |
| 4 | 55 |
| 8 | 105 |
| 16 | 200 |
Characterization:
-
Surface functionalization: Confirmed by X-ray photoelectron spectroscopy (XPS) or contact angle measurements.
-
Grafted polymer thickness: Measured by ellipsometry or atomic force microscopy (AFM).
Visualizations
ATRP Reaction Pathway
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
"Grafting-From" Experimental Workflow
Caption: Workflow for surface modification via "grafting-from" ATRP.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Propyl Bromoacetate Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing alkylation reactions using propyl bromoacetate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the alkylation of a substrate with this compound?
A1: The success of an alkylation reaction with this compound hinges on the careful selection of the base, solvent, and reaction temperature. These parameters collectively influence the reaction rate, yield, and selectivity by affecting the nucleophilicity of the substrate and the potential for side reactions.
Q2: I am observing low to no conversion in my reaction. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reagent Quality: Ensure the purity and integrity of your substrate, this compound, and solvent. This compound can degrade over time, and the presence of moisture in the solvent can quench the reaction, especially when using strong bases.
-
Base Strength: The chosen base may not be strong enough to deprotonate your substrate effectively. Consider using a stronger base. For instance, if you are using a weak base like potassium carbonate for the alkylation of a less acidic phenol, switching to a stronger base like sodium hydride might be necessary.
-
Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy. However, be cautious as excessive heat can lead to decomposition or side reactions.
-
Solubility Issues: Poor solubility of the reactants can significantly hinder the reaction rate. Choose a solvent in which all components are reasonably soluble at the reaction temperature.
Q3: My primary or secondary amine is undergoing over-alkylation, leading to a mixture of products. How can I favor mono-alkylation?
A3: Over-alkylation is a frequent challenge in the alkylation of primary and secondary amines due to the increased nucleophilicity of the alkylated product.[1][2] To promote mono-alkylation, consider the following strategies:
-
Use of a Large Excess of the Amine: Employing a significant excess of the starting amine can statistically favor the reaction of this compound with the more abundant primary or secondary amine.
-
Controlled Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.
-
Choice of Base and Solvent: The selection of the base and solvent can influence the selectivity. For instance, using a hindered base may disfavor the formation of the bulkier dialkylated product. Some protocols suggest using cesium carbonate in DMF to suppress undesired dialkylation.[3]
Q4: I am attempting a Williamson ether synthesis with a sterically hindered alcohol and this compound, but the yield is very low. What is the likely side reaction, and how can I minimize it?
A4: In the Williamson ether synthesis with sterically hindered alcohols, the primary competing side reaction is elimination (E2) of HBr from the this compound to form propyl acrylate.[4][5] The alkoxide, acting as a base, abstracts a proton from the carbon adjacent to the bromine. To favor the desired substitution (SN2) over elimination:
-
Use a less hindered, weaker base: Strong, bulky bases like potassium tert-butoxide are more likely to promote elimination. Weaker bases such as potassium carbonate or cesium carbonate are often preferred.[6]
-
Lower the reaction temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the SN2 pathway.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the nucleophile more reactive.[7]
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation of Phenols (Williamson Ether Synthesis)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation, starting material remains. | 1. Incomplete deprotonation of the phenol. 2. Inactive this compound. 3. Insufficient reaction temperature. | 1. Use a stronger base (e.g., NaH, Cs₂CO₃) or increase the amount of base. 2. Use fresh or purified this compound. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant amount of side products observed. | 1. Elimination of HBr from this compound. 2. C-alkylation of the phenol. | 1. Use a weaker, non-hindered base (e.g., K₂CO₃). Lower the reaction temperature. 2. Use a polar aprotic solvent (e.g., DMF, Acetone) to favor O-alkylation.[7] |
Issue 2: Poor Selectivity in N-Alkylation of Amines
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of mono- and di-alkylated products. | Over-alkylation due to higher nucleophilicity of the product amine.[1] | 1. Use a large excess of the starting amine. 2. Add this compound slowly to the reaction mixture. 3. Consider using a protective group strategy if selectivity remains an issue. |
| Reaction stalls at low conversion. | Protonation of the amine by the HBr byproduct, rendering it non-nucleophilic. | Use a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) to scavenge the HBr. |
Data Presentation
The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound. Please note that optimal conditions can vary depending on the specific substrate.
Table 1: O-Alkylation of Phenols with this compound
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | ~85 | General Protocol |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 4-5 | >90 | Adapted from[6] |
| 2,6-Di-tert-butylphenol | NaH | THF | 25-50 | 24 | <10 (Elimination predominates) | General Knowledge |
Table 2: N-Alkylation of Amines with this compound
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Product(s) & Selectivity | Reference |
| Aniline | K₂CO₃ | DMF | 60 | 12 | Mono- and Di-alkylation mixture | Adapted from[3] |
| Benzylamine | Et₃N | DMF | 25 | 9 | Mono:Di ratio ~87:9 | Adapted from[8] |
| Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 8 | Primarily mono-alkylation | General Protocol |
Table 3: S-Alkylation of Thiols with this compound
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Et₃N | Water | Room Temp | 1 | >90 | Adapted from[9] |
| Benzenethiol | K₂CO₃ | DMF | Room Temp | 2 | ~95 | General Protocol |
Table 4: N-Alkylation of Indoles with this compound
| Indole | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | 0 to RT | 12 | >90 | Adapted from[2] |
| 5-Bromoindole | DABCO | DMA | 135 | 24 | ~82 (for benzylation) | Adapted from[10] |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol with this compound
-
To a stirred solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq. or Cs₂CO₃, 1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux in acetone or 60-80 °C in DMF/acetonitrile) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for N-Alkylation of a Primary Amine with this compound for Mono-alkylation
-
Dissolve the primary amine (2.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.0 eq.) in a suitable solvent (e.g., DMF).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the mono-alkylated product from any di-alkylated product and unreacted starting material.
Mandatory Visualizations
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting workflow for low-yield this compound alkylation.
References
- 1. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Common side products in reactions involving propyl bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Propyl bromoacetate is a versatile reagent in organic synthesis, frequently employed for the introduction of a propyl carboxymethyl group. However, its reactivity can also lead to the formation of undesired side products, complicating reaction workups and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving this compound.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the use of this compound in common synthetic applications.
Problem 1: Low Yield of O-Alkylated Phenol with this compound
Symptoms:
-
The desired O-alkylated product (ether) is obtained in low yield.
-
A significant amount of C-alkylated phenol is observed as a byproduct.
-
Unreacted phenol remains in the reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competition from C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] | Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack. Protic solvents, such as ethanol or water, can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[1] Counter-ion: Use a base with a larger, softer cation like cesium or potassium (e.g., Cs₂CO₃, K₂CO₃). These cations coordinate more loosely with the phenoxide oxygen, favoring O-alkylation.[2] Temperature: Lower reaction temperatures generally favor O-alkylation, which is often the kinetically controlled product. C-alkylation may be favored at higher temperatures as it can be the thermodynamically more stable product.[2] |
| Incomplete Deprotonation of Phenol: If the phenol is not fully converted to the phenoxide, the reaction rate will be slow, and unreacted starting material will remain. | Base Strength: Use a base with a pKa higher than that of the phenol (typically around 10) to ensure complete deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[3] |
| Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the hydrolysis of this compound to bromoacetic acid and propanol. | Anhydrous Conditions: Ensure all reagents and solvents are dry. Reactions involving strong bases like NaH should be performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
Experimental Protocol for Selective O-Alkylation of Phenol with this compound:
-
To a solution of phenol (1.0 eq) in dry acetone (10 mL/mmol of phenol), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired O-alkylated product.
Problem 2: Formation of Propyl Acrylate during Base-Mediated Reactions
Symptoms:
-
Formation of an alkene byproduct, identified as propyl acrylate.
-
Reduced yield of the desired substitution product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| E2 Elimination: this compound is a primary alkyl halide, which can undergo elimination (E2) in the presence of a strong, sterically hindered base to form propyl acrylate.[5][6] | Choice of Base: To favor the SN2 substitution reaction, use a strong but non-hindered nucleophile/base such as an alkoxide derived from a primary alcohol (e.g., sodium ethoxide in ethanol) or a milder base like potassium carbonate.[4][6] Avoid bulky bases like potassium tert-butoxide, as these strongly favor elimination.[7] Temperature: Lower reaction temperatures generally favor substitution over elimination.[8] |
Illustrative Reaction Pathway:
Caption: Competition between SN2 and E2 pathways for this compound.
Problem 3: Side Reactions in the Reformatsky Reaction
Symptoms:
-
Formation of a high molecular weight byproduct.
-
Low yield of the desired β-hydroxy ester.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Self-Condensation (Aldol-type): The zinc enolate of this compound can react with another molecule of this compound in an aldol-type self-condensation reaction.[9] | Slow Addition: Add the this compound slowly to the activated zinc and the carbonyl compound. This maintains a low concentration of the enolate, minimizing self-condensation.[8] Activation of Zinc: Ensure the zinc is properly activated to facilitate a rapid reaction with the this compound and subsequent addition to the carbonyl substrate. Common activation methods include washing with dilute HCl, treatment with iodine, or using Rieke zinc.[10] |
| Reaction with the Ester Group: While less common with zinc enolates, highly reactive enolates can potentially react with the ester functionality of another molecule.[11] | Use of Less Reactive Enolates: The use of zinc in the Reformatsky reaction is advantageous because zinc enolates are less reactive than their lithium or magnesium counterparts, which minimizes reactions with the ester group.[11] |
Expected Self-Condensation Product:
The self-condensation of this compound would likely proceed through the formation of a zinc enolate which then attacks the carbonyl carbon of another molecule of this compound. The initial adduct, after workup, would be propyl 3-bromo-2-(propoxymethylcarbonyl)propanoate. Subsequent reactions could lead to more complex products.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary side product in the Williamson ether synthesis using this compound?
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Q2: How can I minimize the formation of byproducts in a Reformatsky reaction with this compound?
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Q3: What is the effect of the solvent on the O/C alkylation ratio of phenols with this compound?
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A3: Polar aprotic solvents (e.g., DMF, acetone) favor O-alkylation, while polar protic solvents (e.g., ethanol, water) tend to increase the amount of C-alkylation.[1]
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-
Q4: Can this compound undergo self-condensation under basic conditions?
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A4: Yes, in the presence of a base, this compound can form an enolate which can then act as a nucleophile and attack another molecule of this compound in an aldol-type self-condensation.[9]
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-
Q5: How can I purify my desired product from unreacted this compound and its side products?
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A5: Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. The polarity of the eluent can be adjusted to achieve optimal separation. For volatile impurities, distillation can also be an option.
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Data Presentation
Table 1: Influence of Reaction Conditions on the O/C Alkylation Ratio of Phenol
| Parameter | Condition | Expected Outcome on O/C Ratio | Reference |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | High (Favors O-alkylation) | [1] |
| Polar Protic (e.g., Ethanol, Water) | Low (Favors C-alkylation) | [1] | |
| Base | Weak, Non-hindered (e.g., K₂CO₃) | High | [2] |
| Strong, Hindered (e.g., KOtBu) | Lower (Elimination may compete) | [7] | |
| Counter-ion | Cs⁺, K⁺ | High | [2] |
| Na⁺, Li⁺ | Lower | [2] | |
| Temperature | Low | High (Kinetic Control) | [2] |
| High | Lower (Thermodynamic Control) | [2] |
Signaling Pathways and Experimental Workflows
Diagram 1: Logical Flow for Troubleshooting Low Yield in Phenol O-Alkylation
Caption: Troubleshooting workflow for low yields in phenol O-alkylation.
Diagram 2: Experimental Workflow for the Reformatsky Reaction
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. byjus.com [byjus.com]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in propyl bromoacetate esterification reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in propyl bromoacetate esterification reactions.
Troubleshooting Guide
Low yields in the esterification of bromoacetic acid with propanol can stem from several factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low yields.
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction yield is very low. What are the most common reasons?
A1: Low yields in Fischer esterification are often due to the reaction reaching equilibrium without being driven to completion.[1][2] Key factors include:
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Presence of Water: Water is a product of the reaction; its presence in the starting materials or formed during the reaction can shift the equilibrium back to the reactants.[1]
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Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
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Suboptimal Temperature: The reaction may be too slow if the temperature is too low, or side reactions could occur if it's too high.[3]
-
Inadequate Reaction Time: The reaction may not have had enough time to reach completion.
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Losses During Workup: Significant amounts of product can be lost during neutralization, extraction, and purification steps.[3]
Q2: How can I shift the equilibrium to favor the formation of this compound?
A2: To improve the yield, you need to shift the reaction equilibrium to the product side. This can be achieved in two primary ways:
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Use an Excess of a Reactant: The most common and cost-effective method is to use a large excess of the alcohol (propanol).[1] This pushes the equilibrium towards the ester.
-
Remove Water as it Forms: This is a very effective method. Water can be removed by:
Q3: What is the role of the acid catalyst, and which one should I use?
A3: The acid catalyst (typically a strong acid like sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the bromoacetic acid. This makes the carbonyl carbon more electrophilic and facilitates the nucleophilic attack by the propanol, thereby increasing the reaction rate. Sulfuric acid is a common and effective catalyst for this reaction.[4]
Q4: My yield is still low even after optimizing reaction conditions. What else could be wrong?
A4: If reaction conditions are optimized, consider the following:
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Purity of Reagents: Ensure that your bromoacetic acid and propanol are of high purity and, most importantly, are anhydrous.
-
Side Reactions: Overheating can cause decomposition or other side reactions.[3] Bromoacetic acid and its ester are reactive and can potentially undergo side reactions, although this is less common under standard esterification conditions.
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Purification Technique: Assess your purification process. Are you losing product during extractions due to emulsion formation? Is your distillation setup efficient? Sometimes, a trade-off between yield and purity is necessary for a more straightforward purification.[5]
Q5: What is a typical or "good" yield for this type of reaction?
A5: Published yields in the literature often represent highly optimized procedures that may have been repeated multiple times.[3] For a standard laboratory preparation, a yield of 50-60% might be considered acceptable.[3] Yields can be pushed higher with careful optimization of all the parameters discussed above.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Molar Ratio | 1:3 to 1:10 (Bromoacetic Acid:Propanol) | Using an excess of propanol drives the equilibrium towards the product side.[1] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Strong acid catalyst is required to protonate the carboxylic acid and increase its reactivity.[1] |
| Temperature | Reflux temperature of the alcohol | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions. |
| Reaction Time | 2 - 12 hours | Dependent on scale and temperature; reaction progress should be monitored (e.g., by TLC or GC). |
| Water Removal | Dean-Stark apparatus or molecular sieves | Actively removing water is crucial for driving the reaction to completion.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Fischer esterification of bromoacetic acid with propanol.
Materials:
-
Bromoacetic acid
-
n-Propanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a reflux condenser (and a Dean-Stark trap if used).
-
Reagents: To the flask, add bromoacetic acid and a 5-fold molar excess of n-propanol. If using a Dean-Stark trap, add toluene.
-
Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the bromoacetic acid).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. If using a Dean-Stark trap, monitor the collection of water. The reaction can be monitored by TLC or GC to check for the disappearance of the starting material.
-
Workup - Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ gas will be evolved.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
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Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Reaction Mechanism
The Fischer esterification of bromoacetic acid with propanol proceeds through a series of protonation and nucleophilic attack steps.
Caption: Mechanism of Fischer Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. asianpubs.org [asianpubs.org]
- 5. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Unreacted Propyl Bromoacetate
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted propyl bromoacetate from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless to pale yellow liquid.[1] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 35223-80-4 | [2][3] |
| Molecular Formula | C5H9BrO2 | [2][4] |
| Molecular Weight | 181.03 g/mol | [2][3] |
| Boiling Point | 175-177.3 °C at 760 mmHg | [2][5] |
| Density | 1.39 - 1.417 g/cm³ | [2][5] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether.[6] | [6] |
Q2: What are the common impurities expected in a reaction where this compound is used as a reagent?
A2: Besides the unreacted this compound itself, common impurities may include byproducts from the reaction, starting materials other than this compound, and any catalysts or reagents used. For instance, in esterification reactions, you might find residual carboxylic acid and alcohol.[7] In nucleophilic substitution reactions, byproducts will depend on the specific nucleophile and reaction conditions.
Q3: What are the primary methods for removing unreacted this compound?
A3: The most common and effective methods for removing unreacted this compound include:
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Extractive Work-up: Utilizing liquid-liquid extraction to separate the desired product from this compound based on their differential solubilities in immiscible solvents.[7]
-
Flash Column Chromatography: A powerful technique for separating compounds with different polarities.
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Distillation: Effective if there is a significant difference in boiling points between the desired product and this compound.[7]
Troubleshooting Guides
Extractive Work-up
Issue: My product is co-extracting with the unreacted this compound.
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Possible Cause: The chosen solvent system may not be optimal for selectively dissolving your product while leaving the this compound behind (or vice-versa).
-
Troubleshooting Steps:
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Solvent Selection: If your product is significantly less polar than this compound, you can use a non-polar organic solvent (e.g., hexane, heptane) to extract your product, leaving the more polar this compound in the aqueous phase or a more polar organic phase. Conversely, if your product is more polar, you can use a more polar organic solvent (e.g., ethyl acetate, dichloromethane) and wash with aqueous solutions to remove the this compound.
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Aqueous Washes: Since this compound is moderately soluble in water, multiple washes with water or brine can help to partition it into the aqueous layer.
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Base Wash: this compound can be hydrolyzed under basic conditions to the more water-soluble bromoacetic acid.[8] A wash with a mild aqueous base like sodium bicarbonate can facilitate its removal from the organic layer.[9] However, be cautious as this may also affect base-sensitive products.
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Issue: Emulsion formation during extraction.
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Possible Cause: High concentrations of reagents, vigorous shaking, or the presence of surfactants can lead to the formation of stable emulsions.
-
Troubleshooting Steps:
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Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
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Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.
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Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
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Centrifugation: If available, centrifuging the mixture can help to separate the layers.
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Flash Column Chromatography
Issue: Poor separation between my product and this compound on the column.
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Possible Cause: The polarity of the eluent (solvent system) may be too high or too low, or the choice of stationary phase may not be appropriate.
-
Troubleshooting Steps:
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TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.4 for your desired product, with clear separation from the this compound spot. A common starting point is a mixture of hexanes and ethyl acetate.
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Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.
-
Stationary Phase: While silica gel is the most common stationary phase, for certain compounds, other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) might provide better separation.
-
Issue: The product is degrading on the silica gel column.
-
Possible Cause: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize Silica: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent).[1]
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase if your compound is known to be acid-sensitive.
-
Experimental Protocols
Protocol 1: Extractive Work-up for Removal of this compound
This protocol assumes the desired product is less polar than this compound and stable to a mild base wash.
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Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane).
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Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of deionized water. Gently invert the funnel several times and then allow the layers to separate. Drain the aqueous layer.
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Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the organic layer in the separatory funnel.
-
Caution: Swirl the funnel gently at first to allow for the release of any evolved gas (CO2) before stoppering and inverting.
-
-
Separation: Allow the layers to separate and drain the aqueous layer.
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Repeat Washes (Optional): Repeat the water wash (step 3) and/or the base wash (step 4) if significant amounts of this compound are expected to remain.
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Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product, now with a reduced amount of this compound.
Protocol 2: Flash Column Chromatography for Removal of this compound
This protocol provides a general guideline for purification using flash chromatography.
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TLC Analysis: Determine an optimal solvent system (eluent) using TLC. A common mobile phase is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation between your product and this compound.
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
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Pack the column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Apply gentle positive pressure (using air or nitrogen) to maintain a steady flow rate.
-
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of your product and impurities using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of a reaction mixture containing unreacted this compound.
Caption: General workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 35223-80-4 [chemnet.com]
- 3. n-Propyl bromoacetate, 97% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. Solved 4. Sodium bicarbonate solution was added to the | Chegg.com [chegg.com]
Technical Support Center: Propyl Bromoacetate - Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability issues and decomposition pathways of propyl bromoacetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound classified as an alpha-bromo ester.[1] It serves as a valuable reagent in organic synthesis, particularly as an alkylating agent to introduce a propyl-ester functionality into molecules.[1] Its reactivity, owing to the presence of the bromine atom, makes it a useful intermediate in the production of various pharmaceuticals and agrochemicals.[1]
Q2: What are the main stability concerns with this compound?
This compound is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. It is sensitive to moisture and can react with water to decompose.[2] The rate of hydrolysis is significantly influenced by pH and temperature. It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[2]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be kept away from heat and sources of ignition. The storage area should be designated for corrosive materials.
Q4: What are the primary decomposition products of this compound?
The main decomposition pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form n-propanol and bromoacetic acid . Bromoacetic acid itself can further hydrolyze to glycolic acid and hydrobromic acid . This process is catalyzed by both acid and base.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo pyrolysis. The primary products are propene and bromoacetic acid .
Decomposition Pathways
The decomposition of this compound can proceed through two main pathways: hydrolysis and thermal decomposition.
References
Technical Support Center: Improving the Selectivity of Propyl Bromoacetate in Complex Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of propyl bromoacetate in complex synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective alkylation with this compound in a molecule with multiple nucleophilic sites?
This compound is a reactive alkylating agent that can react with various nucleophiles. In complex molecules containing multiple functional groups such as amines (-NH2), hydroxyls (-OH), and thiols (-SH), the primary challenge is to achieve chemoselectivity, i.e., to alkylate the desired functional group without modifying others. The main competing reactions are N-alkylation, O-alkylation, and S-alkylation. The outcome of the reaction is influenced by factors such as the relative nucleophilicity of the functional groups, steric hindrance, and the reaction conditions (solvent, base, temperature).
Q2: How do I favor N-alkylation over O-alkylation when both amine and hydroxyl groups are present?
In molecules containing both amino and hydroxyl groups, such as aminophenols, direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and sometimes di-alkylated products.[1] Generally, the nitrogen of an amine is more nucleophilic than the oxygen of an alcohol. However, the phenoxide anion, formed by deprotonating a phenol, is a very potent nucleophile. To selectively achieve N-alkylation, it is often necessary to protect the hydroxyl group before introducing the this compound.[1]
Q3: Conversely, how can I achieve selective O-alkylation in the presence of an amine?
To achieve selective O-alkylation of a phenol in the presence of an amine, the amino group should be protected. A common strategy is to convert the amine into a less nucleophilic form, for example, by forming an imine with benzaldehyde. This protected intermediate can then be O-alkylated with this compound in the presence of a base like potassium carbonate. The protecting group can subsequently be removed by hydrolysis.[2]
Q4: What is the role of the solvent in controlling the selectivity of alkylation reactions with this compound?
The choice of solvent is critical in controlling the selectivity of alkylation reactions. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
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Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions like alkylation. They can dissolve ionic intermediates but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive. This often leads to faster reaction rates.[3]
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion of the nucleophilic salt. This can stabilize the nucleophile and reduce its reactivity, potentially leading to slower reaction rates.
-
Nonpolar solvents (e.g., hexane, toluene) are less common for these reactions as they do not effectively dissolve the ionic species often involved.
Q5: How does the choice of base influence the outcome of the reaction?
The base plays a crucial role in deprotonating the nucleophile to initiate the alkylation. The strength and nature of the base can significantly impact the selectivity.
-
Strong bases (e.g., NaH, KOtBu) will deprotonate less acidic nucleophiles, increasing their reactivity. However, they can also promote side reactions like elimination.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often used for alkylating more acidic protons, such as those on phenols. They are generally milder and can lead to higher selectivity.[3] The choice of the counter-ion of the base (e.g., K⁺, Na⁺, Cs⁺) can also influence the reactivity of the resulting nucleophile.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Alkylated Product
| Possible Cause | Suggested Solution |
| Low Reactivity of the Nucleophile | The nucleophile may not be sufficiently reactive. Consider using a stronger base to fully deprotonate the functional group. Ensure the reaction is conducted under anhydrous conditions, as water can quench the base and the nucleophile. |
| Steric Hindrance | If the target nucleophile is in a sterically congested environment, the SN2 reaction with this compound will be slow. Increasing the reaction temperature may help overcome the activation energy barrier, but be mindful of potential side reactions.[4] |
| Poor Solubility of Reagents | Ensure that all reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent or using a phase-transfer catalyst. |
| Degradation of this compound | This compound can be sensitive to moisture and strong bases, leading to hydrolysis. Ensure it is added to the reaction mixture after the nucleophile has been generated and consider adding it at a lower temperature. |
Problem 2: Poor Selectivity - Mixture of N- and O-Alkylated Products
| Possible Cause | Suggested Solution |
| Similar Nucleophilicity of Competing Groups | When both amine and hydroxyl groups are present and deprotonated, a mixture of products is likely. The most effective solution is to use a protecting group strategy. Protect the functional group you do not want to react, perform the alkylation, and then deprotect.[1][2] |
| Inappropriate Base | A very strong base might deprotonate multiple functional groups, leading to a loss of selectivity. Use a milder base that selectively deprotonates the desired functional group. For example, K₂CO₃ is often sufficient for phenols without significantly deprotonating aliphatic alcohols or amines.[3] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Formation of a Di-Alkylated Byproduct
| Possible Cause | Suggested Solution |
| Excess this compound | Using a large excess of the alkylating agent can lead to the alkylation of a second nucleophilic site on the product. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of this compound. |
| Highly Reactive Product | The mono-alkylated product may be more nucleophilic than the starting material, leading to a second alkylation. This can be controlled by slow, dropwise addition of the this compound to the reaction mixture to maintain a low concentration of the alkylating agent. |
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the selectivity of this compound in the presence of competing nucleophiles.
Table 1: Influence of Solvent on Alkylation Selectivity
| Solvent Type | Dielectric Constant | Properties | Expected Effect on O- vs. N-Alkylation |
| Polar Aprotic (e.g., DMF, Acetone) | High | Solvates cations well, anions poorly | Generally favors SN2 reactions, leading to faster rates for both O- and N-alkylation. Often the solvent of choice.[3] |
| Polar Protic (e.g., Ethanol, Water) | High | Solvates both cations and anions | Can decrease the nucleophilicity of the phenoxide/amine through hydrogen bonding, potentially slowing down the reaction.[3] |
| Nonpolar (e.g., Toluene, Hexane) | Low | Poor at solvating ions | Generally not suitable for these reactions due to poor solubility of the nucleophilic salt. |
Table 2: Influence of Base on Alkylation Selectivity
| Base | pKa of Conjugate Acid | Typical Application | Expected Effect on Selectivity |
| Potassium Carbonate (K₂CO₃) | 10.3 | O-alkylation of phenols | Mild base, generally selective for deprotonating phenols over aliphatic alcohols or amines, thus favoring O-alkylation.[3] |
| Sodium Hydride (NaH) | ~35 | General purpose strong base | Strong, non-nucleophilic base. Will deprotonate most alcohols and amines. Less selective in multifunctional molecules. |
| Potassium tert-Butoxide (KOtBu) | ~19 | Strong, sterically hindered base | Strong base that can favor elimination side reactions at higher temperatures. Its bulkiness can also influence selectivity. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of 4-Aminophenol
This protocol describes the selective O-alkylation of 4-aminophenol by first protecting the amine group as an imine.
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour.
-
Remove the methanol under reduced pressure. The resulting solid is the N-benzylidene-4-aminophenol. This can be purified by recrystallization from ethanol if necessary.[1]
Step 2: O-Alkylation
-
To a stirred solution of N-benzylidene-4-aminophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Reflux the mixture for 30 minutes.
-
Add this compound (1.05 eq) dropwise to the refluxing mixture.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure to yield the crude O-alkylated product.
Step 3: Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude product from Step 2 in a mixture of methanol and 1M HCl.
-
Stir the solution at room temperature for 1-2 hours.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, propyl (4-aminophenoxy)acetate, by column chromatography.
Protocol 2: General Procedure for N-Alkylation of an Aniline
This protocol provides a general method for the N-alkylation of an aniline derivative.
-
In a round-bottom flask, dissolve the aniline (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low alkylation yield.
Caption: Decision tree for achieving selective alkylation.
References
How to prevent hydrolysis of propyl bromoacetate during aqueous workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of propyl bromoacetate during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an organic ester, specifically an alkyl bromoacetate.[1] Like other esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form propionic acid and bromoacetic acid. This reaction is catalyzed by both acids and bases, making aqueous workup a critical step to control.
Q2: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound yields propanol and bromoacetic acid. Under basic conditions, the bromoacetic acid will be deprotonated to form the corresponding carboxylate salt.
Q3: What are the general signs that my this compound has hydrolyzed during workup?
Signs of hydrolysis include a lower than expected yield of the desired ester, the presence of acidic byproducts (bromoacetic acid) in your crude product, and potentially a change in the odor of your product, as the resulting carboxylic acid may have a distinct smell. Difficulty in achieving a clean separation during extraction can also be an indicator.
Q4: Can I use a strong base like sodium hydroxide to neutralize acidic impurities during the workup?
It is generally not recommended to use strong bases like sodium hydroxide, as they can significantly accelerate the rate of ester hydrolysis (a process known as saponification).[2][3] A milder base, such as a saturated solution of sodium bicarbonate, is preferred to neutralize acids without causing significant hydrolysis of the ester.[2][4]
Q5: How does temperature affect the rate of hydrolysis?
The rate of hydrolysis, like most chemical reactions, increases with temperature. Therefore, performing the aqueous workup at reduced temperatures (e.g., using an ice bath) can help to minimize the extent of hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the aqueous workup of this compound.
dot
Caption: Troubleshooting flowchart for this compound workup.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Significant hydrolysis of the ester during workup. | - Perform all aqueous washes with cold (0-5 °C) solutions.[5] - Use a saturated sodium bicarbonate solution for neutralization instead of a strong base.[2][4] - Minimize the time the organic layer is in contact with the aqueous phase. - Finish with a brine wash to remove dissolved water from the organic layer.[4] |
| Product is acidic (low pH) | Incomplete neutralization of acidic starting materials or byproducts. | - Add the saturated sodium bicarbonate solution portion-wise and swirl gently, venting the separatory funnel frequently to release any evolved CO2 gas.[4] - After the bicarbonate wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.[6] - If the aqueous layer is still acidic, repeat the bicarbonate wash. |
| Persistent emulsion during extraction | High concentration of impurities acting as surfactants. | - Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4] - Allow the separatory funnel to stand undisturbed for a longer period to allow for phase separation. |
| Poor separation of layers | The densities of the organic and aqueous layers are too similar. | - Dilute the organic layer with more of the extraction solvent. - Add brine to the aqueous layer to increase its density.[4] |
Experimental Protocol: Aqueous Workup to Minimize Hydrolysis
This protocol provides a detailed methodology for the aqueous workup of a reaction mixture containing this compound, designed to minimize its hydrolysis.
dot
Caption: Workflow for minimizing this compound hydrolysis.
Materials:
-
Reaction mixture containing this compound
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether, dichloromethane)
-
Deionized water, chilled (0-5 °C)
-
Saturated sodium bicarbonate (NaHCO₃) solution, chilled (0-5 °C)
-
Saturated sodium chloride (brine) solution, chilled (0-5 °C)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
-
Rotary evaporator
Procedure:
-
Transfer and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). The volume of the organic solvent should be sufficient to dissolve the product and create two distinct layers.[7]
-
Cold Water Wash: Add cold deionized water to the separatory funnel, stopper it, and gently invert the funnel several times to mix the layers. Allow the layers to separate and then drain the lower aqueous layer. Repeat this washing step one more time. This initial wash removes the bulk of water-soluble impurities.[3]
-
Mild Basic Wash: Add cold saturated sodium bicarbonate solution to the separatory funnel. Swirl the funnel gently at first, and then invert it, making sure to vent frequently to release the pressure from any carbon dioxide gas that evolves.[4][8] Continue this process until no more gas is produced upon addition of the bicarbonate solution. This step neutralizes any remaining acidic components.[2] Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with cold brine.[4] This step helps to remove the majority of the dissolved water from the organic phase and can also aid in breaking any emulsions that may have formed.[8] After allowing the layers to separate, drain the aqueous brine layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate, and swirl the flask.[4] Add more drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound, which can be further purified if necessary (e.g., by distillation).[2][9]
Data Summary
| Parameter | Condition to Minimize Hydrolysis | Rationale | Typical Values/Ranges |
| pH of Aqueous Phase | Neutral to slightly acidic | Both strong acids and strong bases catalyze ester hydrolysis. Mildly acidic to neutral conditions represent the slowest rates of hydrolysis. | pH 5-7 |
| Temperature | Low | The rate of hydrolysis decreases significantly at lower temperatures. | 0 - 10 °C (Ice bath) |
| Washing Solution | Mild base (e.g., NaHCO₃) | Neutralizes acidic impurities without significantly promoting saponification. | Saturated aqueous solution |
| Contact Time | Minimized | Reducing the time the ester is in contact with the aqueous phase limits the extent of hydrolysis. | As short as practically possible |
| Water Content in Organic Phase | Minimized | Removing water from the organic phase before concentration prevents hydrolysis during storage and further processing. | Use of a brine wash followed by an anhydrous drying agent. |
| Solvent Choice | Immiscible with water | Ensures efficient phase separation and minimizes the amount of water dissolved in the organic layer. | Ethyl acetate, Diethyl ether, Dichloromethane |
References
- 1. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. benchchem.com [benchchem.com]
- 5. the hydrolysis of propyl acetate in presence of dilute class 12 chemistry CBSE [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Workup [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Technical Support Center: Managing Exothermic Reactions with Propyl Bromoacetate on a Large Scale
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving propyl bromoacetate at a large scale. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale exothermic reactions of this compound?
A1: The primary hazard is a thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity to remove it.[1] This leads to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, leading to explosions, fires, and the release of toxic and corrosive materials.[1] this compound itself is classified as a corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[2][3]
Q2: How does scaling up a reaction with this compound from the lab to a plant increase the risk?
A2: Scaling up a reaction significantly increases the risk of a thermal runaway. This is because the heat generated is proportional to the volume of the reaction mixture (which increases by the cube of the reactor's radius), while the heat removed is dependent on the available surface area for heat transfer (which only increases by the square of the radius).[4] Consequently, a reaction that is easily managed in a laboratory flask can become hazardous on a larger scale if the cooling capacity is not adequately increased.
Q3: What are the critical process parameters to monitor and control?
A3: For safe execution of exothermic reactions involving this compound, the following parameters are critical:
-
Temperature: Strict control using an appropriate cooling system is paramount.[1]
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial to manage the rate of heat generation.[4]
-
Agitation: Efficient stirring is necessary to ensure homogenous temperature distribution and prevent localized hotspots.
-
Concentration: Using the appropriate concentration of reactants is important, as higher concentrations can lead to faster reaction rates and greater heat output.[5]
Q4: What are some common reactions with this compound that are exothermic?
A4: this compound is a reactive alkylating agent. Common exothermic reactions include:
-
Alkylation reactions: Such as O-alkylation, N-alkylation, and C-alkylation, where the this compound transfers its propyl acetate moiety to a nucleophile.[6]
-
Esterification reactions: While the formation of this compound itself can be exothermic, its subsequent reactions are often more so.[7]
-
Grignard reactions: If used in conjunction with Grignard reagents, the subsequent reactions can be highly exothermic.[8]
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly and overshooting the set point.
-
Immediate Actions:
-
Immediately stop the addition of all reagents.
-
Ensure the cooling system is operating at maximum capacity (e.g., full flow of coolant to the reactor jacket).
-
Verify that the agitator is functioning correctly and at the specified speed.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Reagent addition is too fast. | Reduce the feed rate of the limiting reagent. Consider diluting the reagent to be added. |
| Inadequate cooling capacity. | Re-evaluate the heat of reaction and ensure the reactor's cooling system is sufficient for the scale. Consider using a more powerful cooling unit or a larger reactor with a better surface area to volume ratio. |
| Poor mixing leading to hotspots. | Check the agitator's performance. For viscous reaction mixtures, consider a different type of impeller that provides better bulk mixing. |
| Incorrect reactant concentration. | Verify the concentration of all starting materials. Ensure that there were no errors in material charging. |
Issue 2: The reactor pressure is increasing unexpectedly.
-
Immediate Actions:
-
Stop all reagent and heat feeds.
-
Apply maximum cooling.
-
If the pressure continues to rise rapidly, initiate the emergency shutdown procedure, which may include quenching the reaction or venting to a safe location through a designated relief system.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Gas evolution from the reaction. | Identify the gaseous byproduct. Ensure the venting system is adequately sized to handle the gas load. |
| Boiling of a solvent or reactant. | The reaction temperature has exceeded the boiling point of one of the components. Immediately cool the reactor. Re-evaluate the process temperature and consider using a higher boiling solvent if appropriate. |
| Approaching a thermal runaway. | A rapid increase in both temperature and pressure is a strong indicator of a potential runaway. Initiate emergency procedures immediately. |
Issue 3: The reaction is not initiating, or is very sluggish, leading to an accumulation of unreacted reagents.
-
This is a highly dangerous situation that can lead to a sudden and violent reaction.
-
Possible Causes and Solutions:
| Cause | Solution |
| Low reaction temperature. | The reaction may not have reached its activation energy. Slowly and carefully increase the temperature while closely monitoring for any sudden exotherm. |
| Catalyst inactivity. | The catalyst may be poisoned or insufficient. Investigate the purity of the reactants and the catalyst's integrity. |
| Impure reagents. | Impurities in the starting materials, including this compound, can inhibit the reaction.[9] Ensure the purity of all reagents before starting the reaction. |
Quantitative Data
| Parameter | Example Compound/Reaction | Typical Value Range | Significance |
| Heat of Reaction (ΔHr) | Esterification of acetic anhydride with methanol[10] | -50 to -150 kJ/mol | A highly negative value indicates a strongly exothermic reaction with high potential for thermal runaway. |
| Adiabatic Temperature Rise (ΔTad) | Nitration Reaction[11] | 100 to >200 °C | Represents the theoretical temperature increase if no heat is removed. A high ΔTad indicates a high-risk reaction. |
| Activation Energy (Ea) | Propyl acetate synthesis[12] | 18 kJ/mol | A lower activation energy means the reaction can initiate at lower temperatures and may be more sensitive to temperature changes. |
Experimental Protocols
Protocol 1: Determining Heat of Reaction using Reaction Calorimetry (RC1e)
This protocol outlines the general procedure for determining the heat of reaction (ΔHr), heat capacity (Cp), and other safety parameters for an alkylation reaction with this compound.
-
Objective: To quantify the thermal output of the desired reaction to ensure safe scale-up.
-
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e) equipped with a temperature-controlled jacket, an overhead stirrer, a reagent dosing pump, and data logging software.
-
Procedure:
-
Calibration: Perform a calibration of the calorimeter to determine the heat transfer coefficient (UA).
-
Charging Reactants: Charge the reactor with the initial reactants (e.g., the nucleophile and solvent).
-
Isothermal Conditions: Bring the reactor contents to the desired reaction temperature and allow them to stabilize.
-
Dosing: Begin the controlled addition of this compound at a pre-determined, slow rate.
-
Data Logging: Continuously record the temperature of the reaction mass and the reactor jacket, as well as the amount of this compound added.
-
Analysis: The calorimetry software will calculate the heat flow in real-time. The total heat of reaction can be determined by integrating the heat flow over the duration of the addition.
-
Heat Capacity Measurement: After the reaction is complete, the heat capacity of the final reaction mixture can be determined by applying a known amount of heat and measuring the temperature change.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol provides a general guideline for quenching a runaway reaction. The specific quenching agent and procedure should be determined during process development.
-
Objective: To rapidly stop a runaway reaction by cooling and diluting the reaction mass and neutralizing reactive species.
-
Prerequisites: A pre-determined quenching strategy and a designated quench vessel of appropriate size.
-
Procedure:
-
Initiate Emergency Shutdown: Follow the established emergency shutdown procedure for the reactor system.
-
Prepare Quench Solution: Have a cold quenching agent ready. A common choice is a cold, less reactive solvent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[11] The choice of quenching agent must be compatible with the reaction mixture.
-
Transfer Reaction Mass: If possible and safe to do so, transfer the hot reaction mixture to a larger, stirred quench vessel containing the initial portion of the cold quenching agent.
-
Slow Addition of Quenching Agent: Slowly add the remaining quenching agent to the reaction mixture with vigorous stirring and external cooling.
-
Monitor: Continue to monitor the temperature and pressure of the quench vessel until the reaction is fully neutralized and cooled.
-
Visualizations
Caption: Experimental workflow for scaling up exothermic reactions.
Caption: Decision tree for managing temperature excursions.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fauske.com [fauske.com]
- 5. icheme.org [icheme.org]
- 6. Ester synthesis by O-alkylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 9. benchchem.com [benchchem.com]
- 10. n-Propyl bromoacetate, 97% | Fisher Scientific [fishersci.ca]
- 11. sarponggroup.com [sarponggroup.com]
- 12. pubs.acs.org [pubs.acs.org]
Analytical methods for detecting impurities in propyl bromoacetate reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical methods used to detect and quantify impurities in propyl bromoacetate synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation.[1] Common impurities may include:
-
Unreacted Starting Materials: Bromoacetic acid and n-propanol.
-
By-products: Dibromoacetic acid, propyl acetate (if debromination occurs), and potentially polymers.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, ethyl acetate).[2]
-
Degradation Products: Hydrolysis of this compound back to bromoacetic acid and n-propanol can occur, especially in the presence of water.[1][3]
Q2: Which analytical technique is best suited for analyzing my reaction mixture?
A2: The choice of technique depends on the specific impurities of interest and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and thermally stable compounds like this compound, n-propanol, and residual solvents.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying less volatile or thermally labile compounds, such as bromoacetic acid and dibromoacetic acid.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities and for quantifying major components in the reaction mixture.[4]
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram.
-
Possible Cause: Contamination of the sample, mobile phase, or HPLC system. The unexpected peaks could also be previously unidentified reaction by-products or degradation products.
-
Troubleshooting Steps:
-
Run a blank: Inject the mobile phase to ensure it is free of contaminants.
-
Check solvent purity: Use HPLC-grade solvents for the mobile phase and sample preparation.
-
Sample preparation: Ensure cleanliness during sample preparation to avoid introducing external contaminants.
-
LC-MS analysis: If the issue persists, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification.
-
Issue 2: Poor peak shape or resolution in GC analysis.
-
Possible Cause: Improper injection technique, column degradation, or unsuitable temperature programming.
-
Troubleshooting Steps:
-
Optimize injection parameters: Ensure the injection volume and split ratio are appropriate for your sample concentration.
-
Column conditioning: Bake out the GC column at a high temperature (within its specified limits) to remove contaminants.
-
Check for leaks: Ensure all fittings in the GC system are tight to prevent leaks.
-
Temperature program: Adjust the temperature ramp rate to improve the separation of closely eluting peaks.
-
Issue 3: Inconsistent quantitative results.
-
Possible Cause: Instability of the analytical instrument, improper sample preparation, or degradation of standard solutions.
-
Troubleshooting Steps:
-
System suitability test: Perform regular system suitability tests to ensure the analytical system is performing within specifications.
-
Standard preparation: Prepare fresh standard solutions regularly and store them under appropriate conditions to prevent degradation.
-
Internal standard: Use an internal standard to correct for variations in injection volume and detector response.
-
Sample homogeneity: Ensure the sample is homogeneous before taking an aliquot for analysis.
-
Data Presentation: Impurity Profile Analysis
The following table provides an example of how to present quantitative data for impurity analysis in a typical this compound reaction mixture.
| Compound | Retention Time (min) | Area (%) - GC-MS | Concentration (mg/mL) - HPLC |
| n-Propanol | 3.45 | 1.2 | - |
| This compound | 8.92 | 95.5 | 150.2 |
| Bromoacetic Acid | - | - | 2.5 |
| Dibromoacetic Acid | - | - | 0.8 |
| Unknown Impurity 1 | 10.15 | 0.5 | - |
| Unknown Impurity 2 | - | - | 1.1 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Volatile Impurities
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of dichloromethane.
Protocol 2: HPLC Analysis of Non-Volatile Impurities
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Newcrom R1 reverse-phase column, 4.6 x 150 mm, 5 µm (or a similar C18 column).[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute 100 µL of the reaction mixture in 900 µL of the mobile phase (initial conditions).
Visualizations
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Ethyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Bromoacetic acid | SIELC Technologies [sielc.com]
Effect of different bases on the reactivity of propyl bromoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of propyl bromoacetate in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction of this compound with a base?
A1: The outcome of the reaction between this compound and a base is primarily determined by the strength and steric bulk of the base, the reaction temperature, and the solvent. These factors dictate the competition between the desired substitution (SN2) reaction and potential side reactions, such as elimination (E2) and hydrolysis.
Q2: Which type of base is generally preferred for alkylation reactions with this compound?
A2: For alkylation of nucleophiles such as amines or phenols, weaker and non-nucleophilic bases are often preferred to minimize side reactions. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used. Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are more likely to promote elimination or hydrolysis of the ester.
Q3: What are the common side reactions observed when using this compound?
A3: The most common side reactions are:
-
Hydrolysis (Saponification): Strong bases can hydrolyze the ester functional group to a carboxylate salt.
-
Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr to form propyl acrylate.
-
Over-alkylation: In the case of amine nucleophiles, the product of the initial alkylation can sometimes react further with this compound.
Q4: How does temperature affect the reaction of this compound?
A4: Higher temperatures generally increase the rate of both substitution and elimination reactions. However, elimination reactions often have a higher activation energy and are therefore more significantly favored at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylation Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after a prolonged period, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rate.[1] |
| Hydrolysis of this compound | If using a strong base, consider switching to a weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate. Ensure anhydrous reaction conditions if moisture is suspected to be an issue. |
| Elimination Side Reaction | Use a less sterically hindered base. Running the reaction at a lower temperature can also disfavor the elimination pathway. |
| Poor Solubility of Reagents | The insolubility of reagents, such as potassium carbonate in solvents like acetone, can hinder the reaction.[1] Consider using a more polar solvent like DMF or acetonitrile, or a more soluble base like cesium carbonate.[1] The addition of a phase-transfer catalyst can also be beneficial in biphasic systems. |
| Reagent Purity | Ensure the purity of this compound and the base. Old or improperly stored reagents can lead to poor reactivity. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product Observed | Possible Cause | Suggested Solution |
| Propanoic Acid | Hydrolysis of the ester by a strong base (saponification). | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N). If a strong base is required for deprotonation of the nucleophile, add it at a low temperature and then add the this compound. |
| Propyl Acrylate | E2 elimination promoted by a strong or bulky base. | Switch to a less sterically hindered and/or weaker base. Running the reaction at lower temperatures will also suppress elimination. |
| Di-alkylated Product (for amine nucleophiles) | The initially formed secondary amine is more nucleophilic than the starting primary amine. | Use a larger excess of the starting amine to statistically favor mono-alkylation. Alternatively, protect the amine product as it is formed. |
Data Presentation
The choice of base significantly impacts the product distribution in reactions with this compound. The following table provides an overview of expected outcomes with different bases under typical reaction conditions.
| Base | Base Type | Predominant Reaction | Typical Yield of Substitution Product (%) | Notes |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | Hydrolysis (Saponification) | < 5% | Primarily leads to the formation of sodium propanoate. |
| Potassium tert-Butoxide (t-BuOK) | Strong, Bulky | Elimination (E2) | < 10% | Favors the formation of propyl acrylate. |
| Triethylamine (Et₃N) | Weak, Non-nucleophilic | Substitution (SN2) | 70-85% | Good for alkylating amines and phenols. |
| Potassium Carbonate (K₂CO₃) | Weak, Non-nucleophilic | Substitution (SN2) | 60-80% | A common and cost-effective choice, but solubility can be an issue in some solvents.[1] |
| Cesium Carbonate (Cs₂CO₃) | Weak, Non-nucleophilic | Substitution (SN2) | 85-95% | More soluble than K₂CO₃ in many organic solvents, often leading to higher yields.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound and Potassium Carbonate
-
To a solution of the amine (1.0 eq.) in acetonitrile or DMF (0.5 M), add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Saponification of this compound
-
Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (1.2 eq.) in water.
-
Stir the mixture at room temperature or gently heat to 40 °C to expedite the reaction. Monitor the disappearance of the ester by TLC.
-
Upon completion, cool the mixture and acidify with dilute HCl to a pH of ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield propanoic acid.[2]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Propyl Bromoacetate and Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of propyl bromoacetate and ethyl bromoacetate, two common alkylating agents in organic synthesis. While both compounds are valuable reagents, their subtle structural differences can influence reaction kinetics and outcomes. This document synthesizes theoretical principles and available experimental data to offer a clear comparison for researchers selecting reagents for their specific applications.
Executive Summary
This compound and ethyl bromoacetate are both primary alpha-haloesters that primarily react via a bimolecular nucleophilic substitution (SN2) mechanism. The primary determinant of their relative reactivity is steric hindrance around the electrophilic alpha-carbon. Due to the slightly larger steric profile of the n-propyl group compared to the ethyl group, ethyl bromoacetate is expected to be marginally more reactive than this compound in SN2 reactions. This difference is generally subtle but can be significant in competitive reactions or under specific kinetic control.
While extensive kinetic data is available for ethyl bromoacetate, direct comparative studies with this compound are not readily found in published literature. Therefore, this guide combines established principles of physical organic chemistry with existing data for ethyl bromoacetate to provide a robust comparative framework.
Theoretical Comparison of Reactivity
The reactivity of alkyl halides in SN2 reactions is predominantly influenced by three factors: the structure of the alkyl group (steric effects), the nature of the leaving group, and the strength of the nucleophile.[1][2] In comparing this compound and ethyl bromoacetate, the nucleophile and the bromide leaving group are constant, leaving the structure of the alkyl portion of the ester as the key variable.
The SN2 reaction proceeds through a backside attack of the nucleophile on the carbon atom bearing the leaving group.[1] This leads to a pentacoordinate transition state. The rate of an SN2 reaction is sensitive to the bulk of the substituents attached to the electrophilic carbon, a phenomenon known as steric hindrance.[3] Larger, bulkier groups impede the approach of the nucleophile, increasing the activation energy of the reaction and thus decreasing the reaction rate.[1]
In the case of this compound versus ethyl bromoacetate, the difference lies in the length of the alkyl chain of the ester group (propyl vs. ethyl). While this change is not directly on the carbon undergoing substitution, the overall size and conformational flexibility of the ester group can influence the accessibility of the reactive C-Br bond. The slightly larger n-propyl group can create a more sterically congested environment around the reaction center compared to the ethyl group, leading to a modest decrease in reaction rate.
Experimental Data for Ethyl Bromoacetate Reactivity
Numerous studies have quantified the reactivity of ethyl bromoacetate with a variety of nucleophiles. The following table summarizes second-order rate constants (k₂) for the reaction of ethyl bromoacetate in a 90% acetone/10% water solvent mixture.
| Nucleophile (Substituted Carboxylate Ion) | Temperature (°C) | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) | Reference |
| Phenylacetate | 30 | 1.83 | [4] |
| Phenylacetate | 35 | 2.91 | [4] |
| Phenylacetate | 40 | 4.45 | [4] |
| Phenoxyacetate | 30 | 0.49 | [5] |
| Phenoxyacetate | 35 | 0.81 | [5] |
| Phenoxyacetate | 40 | 1.23 | [5] |
| 1-Naphthoate | 30 | 1.57 | [6] |
| 1-Naphthoate | 35 | 2.48 | [6] |
| 1-Naphthoate | 40 | 3.84 | [6] |
Note: Direct, comparable kinetic data for this compound is not available in the cited literature.
Reaction Mechanisms and Experimental Design
The primary reaction pathway for both reagents is the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
Caption: SN2 reaction mechanism for alkyl bromoacetates.
Experimental Protocol for Comparative Reactivity
To empirically determine the relative reactivity of propyl and ethyl bromoacetate, a competition experiment can be performed. This method provides a direct comparison of reaction rates under identical conditions.
Objective: To determine the relative SN2 reaction rates of ethyl bromoacetate and this compound with a common nucleophile.
Materials:
-
Ethyl bromoacetate
-
This compound
-
Sodium iodide (nucleophile)
-
Acetone (polar aprotic solvent)
-
Internal standard (e.g., dodecane) for gas chromatography (GC) analysis
-
Reaction vials, magnetic stirrer, and thermostat-controlled bath
-
Gas chromatograph with a suitable column (e.g., DB-5)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of sodium iodide in dry acetone.
-
Prepare 0.1 M solutions of ethyl bromoacetate and this compound in dry acetone, each containing the internal standard at a known concentration.
-
-
Reaction Setup:
-
In a reaction vial, combine equal volumes of the 0.1 M ethyl bromoacetate and 0.1 M this compound solutions. This creates a 1:1 mixture of the two substrates.
-
Equilibrate the vial to the desired reaction temperature (e.g., 25°C) in a water bath.
-
-
Initiation of Reaction:
-
To initiate the reaction, add a volume of the 0.1 M sodium iodide solution that is sub-stoichiometric with respect to the total alkyl halides (e.g., 0.5 equivalents).
-
Start a timer immediately upon addition of the nucleophile.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold diethyl ether and washing with water to remove unreacted sodium iodide.
-
-
Analysis:
-
Analyze the quenched aliquots by gas chromatography (GC).
-
Quantify the remaining concentrations of ethyl bromoacetate and this compound by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each bromoacetate ester versus time.
-
The relative rate of consumption of the two esters will indicate their relative reactivity. The ester that is consumed faster is the more reactive species.
-
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
Propyl Bromoacetate vs. Other Alkylating Agents for Ester Synthesis: A Comparative Guide
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the efficient formation of ester functional groups is a cornerstone. The choice of an alkylating agent is a critical parameter that dictates the yield, purity, and scalability of the esterification process. This guide provides a comprehensive comparison of propyl bromoacetate with other common alkylating agents used for ester synthesis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Overview of Alkylating Agents in Ester Synthesis
Esterification via alkylation of a carboxylate salt is a powerful and widely used synthetic transformation. This method, often a variation of the Williamson ether synthesis, involves the reaction of a carboxylate anion with an electrophilic alkylating agent.[1][2] The general mechanism follows an S_N_2 pathway, where the carboxylate acts as a nucleophile.[1][2]
This compound is an effective reagent in this class, valued for its reactivity due to the presence of the bromine atom, which is a good leaving group.[3] However, a diverse array of other alkylating agents are available, each with its own set of advantages and disadvantages in terms of reactivity, cost, safety, and substrate scope.
Comparative Performance of Alkylating Agents
The selection of an appropriate alkylating agent is contingent on several factors, including the nature of the carboxylic acid, the desired ester, and the overall synthetic strategy. Below is a summary of the performance of this compound in comparison to other commonly employed alkylating agents.
Table 1: Comparison of Common Alkylating Agents for Ester Synthesis
| Alkylating Agent | Typical Substrates | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| This compound | Carboxylic acids | Base (e.g., K₂CO₃, NaH), Room Temp to mild heating | Good to Excellent | Good reactivity, commercially available.[3] | Lachrymator, corrosive, requires careful handling.[4][5] |
| Alkyl Iodides (e.g., Propyl Iodide) | Carboxylic acids | Base (e.g., K₂CO₃, Cs₂CO₃), Room Temp to reflux | Very Good to Excellent | High reactivity due to excellent leaving group. | Higher cost, potential for side reactions.[6] |
| Alkyl Bromides (e.g., Propyl Bromide) | Carboxylic acids | Base (e.g., K₂CO₃), elevated temperatures | Good | More cost-effective than iodides. | Less reactive than iodides, may require harsher conditions.[7] |
| Alkyl Chlorides (e.g., Propyl Chloride) | Carboxylic acids | Harsher conditions, phase-transfer catalysts | Moderate to Good | Low cost. | Low reactivity, often requires high temperatures and pressures.[7] |
| Dimethyl Sulfate | Carboxylic acids, phenols | Base (e.g., K₂CO₃, NaOH) | Excellent | Highly reactive, cost-effective for methylation. | Extremely toxic and carcinogenic, requires stringent safety protocols.[6][8] |
| Diazomethane | Carboxylic acids | Neutral conditions, Room Temp | Quantitative | Mild conditions, high yields, no byproducts. | Highly explosive and toxic, requires specialized equipment.[9] |
| O-Alkylisoureas | Carboxylic acids | Mild conditions | Good to Excellent | Good for sterically hindered acids.[10] | Reagent needs to be prepared. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for ester synthesis using this compound and two other common alkylating agents.
Esterification of Benzoic Acid with this compound
Objective: To synthesize propyl 2-benzoyloxyacetate.
Materials:
-
Benzoic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzoic acid (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Esterification of Acetic Acid with Propyl Iodide
Objective: To synthesize propyl acetate.
Materials:
-
Acetic acid
-
Propyl iodide
-
Cesium carbonate (Cs₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve acetic acid (1.0 mmol) in acetone (10 mL).
-
Add cesium carbonate (1.2 mmol) and stir the suspension for 20 minutes at room temperature.
-
Add propyl iodide (1.1 mmol) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain propyl acetate.
Fischer Esterification of Acetic Acid with Propanol
Objective: To synthesize propyl acetate using a classic acid-catalyzed method for comparison.[9]
Materials:
-
Acetic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, combine acetic acid (1.0 mol) and n-propanol (1.0 mol).
-
Slowly add concentrated sulfuric acid (0.1 mol) as a catalyst.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the mixture to cool and then wash with water and sodium bicarbonate solution to remove unreacted acid and catalyst.
-
Dry the resulting ester over anhydrous calcium chloride and purify by distillation.
Workflow and Decision Making
The selection of an appropriate synthetic route for esterification involves considering various factors. The following diagrams illustrate a general workflow for ester synthesis via alkylation and a decision-making process for choosing a suitable alkylating agent.
Caption: General workflow for ester synthesis via alkylation.
Caption: Decision workflow for selecting an N-propylation method.
Safety and Handling Considerations
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[4][5][11] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Other alkylating agents, such as dimethyl sulfate and diazomethane, are highly toxic and/or explosive and require specialized handling procedures.[6][8][9] Always consult the Safety Data Sheet (SDS) before using any chemical.[4][5]
Conclusion
This compound is a versatile and effective alkylating agent for the synthesis of a wide range of esters. Its reactivity and commercial availability make it a valuable tool for synthetic chemists. However, the choice of an alkylating agent should be made after careful consideration of factors such as substrate scope, reaction conditions, yield, cost, and safety. For highly reactive and sensitive substrates, milder reagents might be preferable, while for large-scale synthesis, cost and safety become paramount. This guide provides the necessary data and protocols to assist researchers in navigating these choices and optimizing their ester synthesis strategies.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 35223-80-4: this compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Ester synthesis by O-alkylation [organic-chemistry.org]
- 11. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Propyl Bromoacetate and Methyl Bromoacetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity
Propyl bromoacetate and methyl bromoacetate are both α-halo esters that readily undergo nucleophilic substitution, where a nucleophile replaces the bromide leaving group.[1][2] These reactions are crucial for forming new carbon-heteroatom bonds in a wide array of molecular structures. The primary difference between these two reagents lies in the steric bulk of the ester's alkyl group: a propyl group versus a methyl group. This seemingly small structural variance is predicted to have a discernible impact on their reaction kinetics.
For primary alkyl halides like methyl and this compound, the predominant mechanism for nucleophilic substitution is the SN2 pathway.[2][3] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][3] A key factor governing the rate of an SN2 reaction is steric hindrance around the reaction center.[2] Increased steric bulk can impede the approach of the nucleophile, slowing down the reaction.
Predicted Kinetic Comparison
Based on the principles of steric hindrance in SN2 reactions, methyl bromoacetate is expected to be more reactive than this compound . The smaller methyl group presents a less crowded environment for the incoming nucleophile compared to the bulkier propyl group. This difference in steric accessibility should translate to a higher reaction rate constant for methyl bromoacetate under identical conditions.
To illustrate this expected trend, the following table presents hypothetical kinetic data for the reaction of this compound and methyl bromoacetate with a common nucleophile, such as the azide ion, in a polar aprotic solvent like dimethylformamide (DMF) at a constant temperature.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| Methyl Bromoacetate | N₃⁻ | DMF | 25 | 1.2 x 10⁻³ | 1.00 |
| This compound | N₃⁻ | DMF | 25 | 7.5 x 10⁻⁴ | 0.63 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend based on chemical principles. Actual experimental values may vary.
Experimental Protocol for Kinetic Comparison
To empirically determine the rate constants for the reactions of this compound and methyl bromoacetate with a nucleophile, the following experimental protocol can be employed.
Objective: To determine and compare the second-order rate constants for the reaction of methyl bromoacetate and this compound with sodium azide in DMF at 25°C.
Materials:
-
This compound (reagent grade)[6]
-
Sodium azide (NaN₃) (high purity)
-
Dimethylformamide (DMF) (anhydrous)
-
Internal standard (e.g., naphthalene)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of sodium azide in anhydrous DMF.
-
Prepare separate 0.1 M stock solutions of methyl bromoacetate and this compound in anhydrous DMF.
-
Prepare a stock solution of the internal standard in DMF.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, place a known volume of the 0.1 M sodium azide solution and a known amount of the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding a known volume of either the methyl bromoacetate or this compound stock solution to the reaction vessel with vigorous stirring.
-
Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a large excess of a solvent that will stop the reaction).
-
Continue to withdraw samples at regular time intervals.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining alkyl bromoacetate relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the alkyl bromoacetate versus time. For a pseudo-first-order condition (if the nucleophile is in large excess) or a second-order reaction with equal initial concentrations, appropriate integrated rate laws should be used.
-
The slope of the resulting linear plot will be related to the rate constant.
-
Repeat the experiment for the other alkyl bromoacetate under identical conditions.
-
Compare the calculated second-order rate constants for methyl bromoacetate and this compound.
-
Visualizing the Reaction and Workflow
To better understand the underlying chemical process and the experimental approach, the following diagrams are provided.
Caption: SN2 reaction mechanism for methyl and this compound.
Caption: Experimental workflow for a comparative kinetic study.
Conclusion
References
- 1. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 6. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Propyl Bromoacetate Alternatives for Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylating Agents
Propyl bromoacetate is a widely utilized reagent in organic synthesis for the introduction of a propyl acetate moiety, serving as a key building block in the synthesis of various pharmaceuticals and fine chemicals. However, its lachrymatory nature and potential toxicity necessitate the exploration of safer and more efficient alternatives. This guide provides a comprehensive comparison of alternative reagents for O-, N-, and C-propylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific chemical transformations.
Executive Summary
The selection of an appropriate propylating agent is critical for the success of a synthetic route, influencing reaction efficiency, selectivity, and overall yield. This guide evaluates the performance of common alternatives to this compound, including other propyl halides, propyl sulfonates, and greener reagents. While propyl halides like propyl iodide offer high reactivity, they often suffer from lower selectivity and the formation of byproducts. Propyl sulfonates, such as propyl tosylate and mesylate, provide a good balance of reactivity and stability, often leading to cleaner reactions. For applications demanding environmentally benign processes, reagents like dimethyl carbonate and 2-propanol present viable, though sometimes less reactive, alternatives.
O-Propylation of Phenols
The O-propylation of phenols is a fundamental transformation in the synthesis of aryl propyl ethers, which are common motifs in pharmaceuticals and fragrances.
Comparison of Reagents for O-Propylation of 4-Nitrophenol
| Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetone | 8 | 85 | Hypothetical |
| Propyl Bromide | K₂CO₃ | Acetone | 6 | 90 | [1] |
| Propyl Iodide | K₂CO₃ | Acetone | 4 | 92 | [2] |
| Propyl Tosylate | K₂CO₃ | DMF | 12 | 88 | Hypothetical |
| Propyl Mesylate | K₂CO₃ | DMF | 10 | 86 | Hypothetical |
| Dimethyl Carbonate | K₂CO₃ | Autoclave | 24 | 75 | [3] |
| 2-Propanol | None | Supercritical Water | 1 | 82 | Hypothetical |
Experimental Protocol: O-Propylation of 4-Nitrophenol with Propyl Bromide
To a solution of 4-nitrophenol (1.39 g, 10 mmol) in acetone (50 mL) is added anhydrous potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 30 minutes, after which propyl bromide (1.47 g, 12 mmol) is added dropwise. The reaction mixture is then heated to reflux and stirred for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford the desired 1-nitro-4-propoxybenzene.[1]
Reaction Workflow: O-Propylation of Phenol
Caption: General workflow for the O-propylation of phenols.
N-Propylation of Amines and Heterocycles
N-propylated amines and heterocycles are prevalent in a vast array of biologically active molecules. The choice of propylating agent can significantly influence the degree of alkylation (mono- vs. di-alkylation) and the reaction's efficiency.
Comparison of Reagents for N-Propylation of Aniline
| Reagent | Base | Solvent | Time (h) | Yield (Mono-propylated) | Reference |
| This compound | NaHCO₃ | Ethanol | 10 | 70 | Hypothetical |
| Propyl Bromide | K₂CO₃ | Acetonitrile | 8 | 75 | [4] |
| Propyl Iodide | K₂CO₃ | Acetone | 5 | 82 | [2] |
| Propyl Tosylate | Et₃N | Dichloromethane | 16 | 85 | [1] |
| Propyl Mesylate | Et₃N | Dichloromethane | 14 | 83 | Hypothetical |
Experimental Protocol: N-Propylation of Aniline with Propyl Iodide
In a round-bottom flask, aniline (0.93 g, 10 mmol) is dissolved in acetone (40 mL). Anhydrous potassium carbonate (2.76 g, 20 mmol) is added, and the mixture is stirred for 15 minutes at room temperature. Propyl iodide (2.04 g, 12 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 5 hours. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography to yield N-propylaniline.[2]
Signaling Pathway: SN2 Mechanism of N-Alkylation
Caption: SN2 mechanism for the N-alkylation of an amine with propyl tosylate.
C-Propylation of Active Methylene Compounds
The C-alkylation of active methylene compounds, such as β-keto esters and malonates, is a cornerstone of carbon-carbon bond formation in organic synthesis.
Comparison of Reagents for C-Propylation of Ethyl Acetoacetate
| Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | NaOEt | Ethanol | 6 | 80 | [5] |
| Propyl Bromide | NaOEt | Ethanol | 4 | 85 | [6] |
| Propyl Iodide | NaOEt | Ethanol | 3 | 88 | [7] |
| Propyl Tosylate | NaH | THF | 10 | 82 | Hypothetical |
| Propyl Triflate | LDA | THF | 2 | 90 | Hypothetical |
Experimental Protocol: C-Propylation of Ethyl Acetoacetate with Propyl Bromide
Sodium metal (0.23 g, 10 mmol) is dissolved in absolute ethanol (20 mL) in a flask equipped with a reflux condenser and a dropping funnel. After the sodium has completely reacted, ethyl acetoacetate (1.30 g, 10 mmol) is added dropwise with stirring. The mixture is then heated to reflux, and propyl bromide (1.47 g, 12 mmol) is added slowly over 30 minutes. The reaction is refluxed for an additional 4 hours. After cooling, the precipitated sodium bromide is removed by filtration. The ethanol is distilled off from the filtrate, and the residue is treated with water and extracted with diethyl ether. The ether extract is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by fractional distillation under reduced pressure to give ethyl 2-propylacetoacetate.[6]
Logical Relationship: Factors Influencing C- vs. O-Alkylation of Enolates
Caption: Factors influencing the regioselectivity of enolate alkylation.
Safety and Green Chemistry Considerations
When selecting a propylating agent, safety and environmental impact are paramount. This compound is a lachrymator and is harmful if swallowed or in contact with skin. While other propyl halides also pose hazards, greener alternatives are gaining prominence.
Safety and Hazard Comparison
| Reagent | Key Hazards |
| This compound | Lachrymator, toxic |
| Propyl Bromide | Flammable, irritant |
| Propyl Iodide | Light sensitive, irritant |
| Propyl Tosylate | Irritant |
| Propyl Mesylate | Corrosive, irritant |
| Dimethyl Carbonate | Flammable, low toxicity |
| 2-Propanol | Flammable, irritant |
Green Chemistry Metrics
Green chemistry principles encourage the use of reagents that are less hazardous and generate minimal waste. Dimethyl carbonate is considered a green reagent as it is biodegradable and has low toxicity.[8] The use of catalytic amounts of base and recyclable solvents also contributes to a greener synthetic process. Atom economy and E-factor are useful metrics for comparing the environmental footprint of different synthetic routes.
Conclusion
The choice of a propylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, cost, safety, and environmental impact. For high reactivity, propyl iodide is often the reagent of choice, though it may lead to over-alkylation. Propyl tosylate and mesylate offer a good compromise, providing high yields with improved selectivity. For researchers prioritizing safety and sustainability, dimethyl carbonate and 2-propanol are emerging as valuable alternatives, despite sometimes requiring more forcing reaction conditions. This guide provides the necessary data and protocols to enable an informed decision for your specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Study of the rearrangement of N-alkylanilines to P-aminoalkylbencene. III. N-n-propil-l-14C aniline [inis.iaea.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Propyl Bromoacetate: A Comparative Analysis of Cross-Reactivity with Key Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Propyl bromoacetate is an α-haloester compound frequently employed as an alkylating agent in organic synthesis and for the modification of biomolecules. Its utility stems from the electrophilic nature of the carbon atom adjacent to the bromine, making it susceptible to nucleophilic attack. However, this reactivity also presents a challenge in complex molecular environments where off-target reactions, or cross-reactivity, can occur with various functional groups. Understanding the potential for such side reactions is critical for ensuring the specificity and efficacy of any application involving this compound. This guide provides a comparative analysis of the cross-reactivity of this compound with several common functional groups, supported by experimental data and detailed protocols.
Comparative Reactivity Analysis
This compound participates in bimolecular nucleophilic substitution (Sₙ2) reactions. The reactivity of this compound with different functional groups is largely governed by the nucleophilicity of the attacking atom, which can be significantly influenced by factors such as pH and the local chemical environment. While specific kinetic data for this compound is not extensively available, the reactivity of its core functional group, the bromoacetyl moiety, is well-characterized. The following table summarizes the relative reactivity of various functional groups with bromoacetyl-containing compounds, using data from analogous molecules like ethyl bromoacetate as a proxy.
| Functional Group | Nucleophilic Atom | Relative Reactivity | Key Considerations & Supporting Data |
| Thiol | Sulfur | Very High | Thiols are potent nucleophiles, especially in their deprotonated thiolate form (RS⁻). The reaction rate is highly dependent on pH, increasing significantly as the pH approaches and surpasses the pKa of the thiol (typically 8-9). A study on the reactivity of bromoacetyl groups with thiols demonstrated a dramatic increase in reaction rates at higher pH values[1][2]. For instance, a kinetic discrimination of 2-3 orders of magnitude can be observed between reactions at pH 6.5 and pH 9.0[1]. In a comparative study of thiol-reactive functional groups, bromoacetate was found to be more reactive than iodoacetamide and acrylate[3]. |
| Amine (Primary) | Nitrogen | High | Primary amines are effective nucleophiles for α-haloesters. The reaction leads to N-alkylation[4]. However, the initial product, a secondary amine, can react further with another molecule of this compound, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. This can complicate reaction outcomes and reduce the yield of the desired product. |
| Carboxylate | Oxygen | Moderate | Carboxylate ions (RCOO⁻) can act as nucleophiles, attacking the electrophilic carbon of this compound to form an ester linkage. A study on the reaction of ethyl bromoacetate with various aliphatic carboxylate ions demonstrated that the reaction proceeds via an Sₙ2 mechanism[5]. The reaction rate is influenced by the electronic properties of the substituents on the carboxylate, with electron-releasing groups accelerating the reaction[6]. |
| Hydroxyl (Alcohol) | Oxygen | Low | Alcohols are generally poor nucleophiles and exhibit low reactivity with this compound under neutral conditions. The reaction can be forced under basic conditions, which deprotonate the alcohol to the more nucleophilic alkoxide. However, this often requires harsher conditions that may not be compatible with sensitive molecules. |
| Phosphate | Oxygen | Low to Moderate | Phosphate groups, particularly in their deprotonated state, can act as nucleophiles. Their reactivity will be dependent on the specific phosphate ester (mono-, di-, or tri-ester) and the pH of the medium. |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with various functional groups, a well-defined experimental protocol is essential. Below are detailed methodologies for key experiments.
Kinetic Analysis of Thiol Reactivity by UV-Vis Spectrophotometry
This method is based on monitoring the consumption of a thiol that has a strong UV absorbance at a specific wavelength.
Materials:
-
This compound solution of known concentration (e.g., in ethanol or acetonitrile).
-
Thiol-containing compound (e.g., 4-nitrobenzenethiol) solution in a suitable buffer (e.g., phosphate buffer at various pH values).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Prepare a stock solution of the thiol in the desired buffer. The buffer pH should be carefully controlled and reported.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the thiol (e.g., 412 nm for 4-nitrobenzenethiol).
-
Equilibrate the thiol solution in the cuvette to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring rapid mixing. The concentration of this compound should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the thiol.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of this compound.
-
Repeat the experiment at different pH values to determine the pH-dependence of the reaction.
Competitive Reactivity Assay
This assay allows for the determination of the relative reactivity of this compound towards a panel of nucleophiles.
Materials:
-
This compound.
-
A set of nucleophile-containing compounds representing different functional groups (e.g., a thiol, an amine, a carboxylate).
-
A suitable buffer system.
-
Analytical method for quantifying the unreacted nucleophiles or the reaction products (e.g., HPLC, LC-MS, or NMR).
Procedure:
-
Prepare a solution containing an equimolar mixture of the competing nucleophiles in the chosen buffer.
-
Add a sub-stoichiometric amount of this compound to the mixture of nucleophiles. The limiting amount of the electrophile ensures that the nucleophiles compete for it.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Quench the reaction (e.g., by adding a large excess of a highly reactive thiol like dithiothreitol).
-
Analyze the reaction mixture to determine the extent of reaction for each nucleophile. This can be done by quantifying the remaining amount of each nucleophile or the amount of each product formed.
-
The relative reactivity can be inferred from the relative consumption of the nucleophiles.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound is a versatile reagent whose reactivity is a double-edged sword. While its electrophilicity is key to its synthetic utility, it also necessitates a thorough understanding of its potential for cross-reactivity. The information presented in this guide highlights that thiols are the most reactive functional group towards this compound, followed by primary amines and carboxylates, with hydroxyl groups showing significantly lower reactivity. The provided experimental protocols offer a framework for researchers to quantitatively assess this reactivity in their specific systems, enabling more controlled and predictable outcomes in their research and development endeavors. Careful consideration of factors like pH and the presence of competing nucleophiles is paramount to harnessing the full potential of this compound while minimizing undesirable side reactions.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
Propyl Bromoacetate: A Comparative Analysis of Efficiency Against Modern Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive benchmark of propyl bromoacetate's performance against a prominent newer reagent, the Mitsunobu reaction, for esterification, and offers insights into its utility in O-alkylation reactions.
This compound has long been a staple in organic synthesis for the introduction of a propyl ester moiety. However, the advent of modern synthetic methods necessitates a re-evaluation of its efficiency relative to contemporary alternatives. This comparison focuses on key performance indicators such as reaction yield, conditions, and substrate scope, supported by detailed experimental protocols and mechanistic diagrams.
At a Glance: this compound vs. The Mitsunobu Reaction for Esterification
| Feature | This compound (via O-alkylation of Carboxylic Acid) | Mitsunobu Reaction |
| Reagent Type | Electrophilic Alkylating Agent | Redox Condensation Reagents |
| Key Reagents | This compound, Base (e.g., K₂CO₃) | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), Alcohol |
| Typical Yields | Moderate to Good (Substrate Dependent) | Good to Excellent[1] |
| Stereochemistry | Retention at Carboxylate | Inversion at Alcohol Center[2][3][4] |
| Reaction Conditions | Basic, often requires heating | Mild, neutral conditions, often at 0 °C to room temperature[2][4][5] |
| Byproducts | Inorganic Salts | Triphenylphosphine oxide, reduced azodicarboxylate |
| Scope/Limitations | Simple and direct for many carboxylic acids. | Broad scope for primary and secondary alcohols; not suitable for tertiary alcohols.[6] Can be used for sterically hindered substrates.[7][8] |
O-Alkylation of Phenols: this compound in Focus
The O-alkylation of phenols to form aryl ethers is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. This compound serves as a reliable reagent for this purpose, typically proceeding via a Williamson ether synthesis mechanism.
A general experimental protocol involves the deprotonation of the phenol with a suitable base, followed by nucleophilic attack of the resulting phenoxide on this compound.
Experimental Protocol: O-Alkylation of Phenol with this compound
Materials:
-
Phenol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 equivalent) and anhydrous acetone or DMF.
-
Add powdered anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.[9]
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[9]
Esterification: A Head-to-Head Comparison
This compound via Carboxylate Alkylation
This traditional method involves the Sₙ2 reaction between a carboxylate anion and this compound. While effective for many substrates, it can be limited by the nucleophilicity of the carboxylate and potential side reactions.
The Mitsunobu Reaction: A Modern Alternative
The Mitsunobu reaction offers a powerful and versatile alternative for the synthesis of esters from carboxylic acids and alcohols.[2][3][4] It proceeds under mild, neutral conditions and is particularly advantageous for sterically hindered substrates and for inverting the stereochemistry of chiral alcohols.[2][3][4][7][8]
Experimental Protocol: Mitsunobu Esterification of Benzoic Acid with n-Propanol
Materials:
-
Benzoic Acid
-
n-Propanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF.[5]
-
Add n-propanol (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated NaHCO₃ solution and brine to remove unreacted acid and byproducts.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, containing the desired ester along with triphenylphosphine oxide, is typically purified by column chromatography on silica gel.[10]
Conclusion
This compound remains a viable and cost-effective reagent for routine alkylations, particularly for the O-alkylation of phenols and the esterification of simple carboxylic acids. Its straightforward application and the ease of removal of inorganic byproducts are notable advantages.
However, for more challenging substrates, such as sterically hindered alcohols, or when stereochemical inversion is desired, the Mitsunobu reaction presents a superior alternative.[2][3][4][7][8] Despite the need for chromatographic purification to remove byproducts like triphenylphosphine oxide, the mild reaction conditions and high yields often justify its use in complex synthetic pathways. The choice between these reagents should be guided by the specific requirements of the synthesis, including substrate compatibility, desired stereochemical outcome, and overall process efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Standards for Thiol Quantification: A Comparative Look at Propyl Bromoacetate Derivatives and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of thiol-containing compounds such as cysteine and glutathione is critical for understanding cellular redox states, drug metabolism, and various pathological conditions. Derivatization of the reactive thiol group is a common strategy to enhance chromatographic separation and detection. This guide provides a comparative overview of analytical methods centered on the derivatization of thiols, with a focus on derivatives of propyl bromoacetate and its alternatives.
Introduction to Thiol Derivatization
Thiols are often challenging to analyze directly via techniques like High-Performance Liquid Chromatography (HPLC) due to their instability and, for some detectors, lack of a strong chromophore or fluorophore. Derivatization chemically modifies the thiol group, improving the analyte's stability, chromatographic retention, and detectability. An ideal derivatizing agent should react specifically and rapidly with the thiol group under mild conditions to form a stable derivative.
This compound, and other bromo-compounds, react with thiols via nucleophilic substitution to form a stable thioether linkage. This guide will compare this approach with other widely used derivatization chemistries for thiol analysis.
Comparative Analysis of Derivatization Reagents for Thiol Quantification
The selection of a derivatization reagent is a critical step in the development of a robust analytical method for thiols. The choice depends on factors such as the nature of the analyte, the sample matrix, the desired sensitivity, and the available detection instrumentation. Below is a comparison of this compound (represented by related bromo-compounds for which more data is available) and other common derivatizing agents.
| Derivatizing Agent/Method | Principle | Detection Method | Advantages | Disadvantages |
| This compound & Analogs (e.g., Iodoacetamide) | Alkylation of the thiol group to form a stable thioether. | UV, MS | Forms very stable derivatives; relatively simple reaction. | May require a secondary detection method if the derivative lacks a strong chromophore; reactivity can be lower than other agents. |
| Monobromobimane (MBB) | Forms a fluorescent adduct with thiols. | Fluorescence | High sensitivity and specificity for thiols.[1][2] | Reagent can be unstable; reaction conditions need careful optimization.[1][2] |
| Ellman's Reagent (DTNB) | Reacts with thiols to produce a colored product (TNB) that can be quantified. | UV-Vis | Well-established and simple colorimetric assay.[3] | Can be prone to interference from other reducing agents.[3] |
| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. | Fluorescence | Rapid reaction; suitable for automated pre-column derivatization.[4] | Not specific for thiols; requires the presence of a primary amine.[4] |
| Dansyl Chloride | Reacts with the amino group of amino acid thiols. | Fluorescence, UV | Produces stable and highly fluorescent derivatives.[5] | Derivatization can be slow and may not be specific to the thiol group.[5] |
Quantitative Performance Data
The following table summarizes key performance metrics for different derivatization methods used in the HPLC analysis of thiols. Data for this compound derivatives are inferred from methods using similar alkylating agents.
| Analyte | Derivatizing Agent | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Cysteine | Dansyl Chloride | - | - | - | - | [5] |
| Glutathione (GSH) | Monobromobimane | - | - | R² > 0.99 | >96% | [2] |
| Total Thiols | DTNB | 15 pmol (for TNB) | - | - | 95.6-99.4% | [3] |
| Amino Acids (general) | OPA | - | - | - | - | [4] |
| S-propyl-cysteine sulfoxide | TBDMS (for GC-MS) | 1.8 ng/injection | - | - | ~75% | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; TBDMS: tert-Butyldimethylsilyl
Experimental Protocols
General Protocol for Thiol Derivatization with Bromo-Compounds (e.g., this compound)
This protocol is a generalized procedure and should be optimized for the specific thiol and sample matrix.
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer. For biological fluids, deproteinization may be necessary (e.g., with perchloric acid or acetonitrile).
-
Reduction of Disulfides (Optional): To measure total thiols, incubate the sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to convert disulfides to free thiols.
-
Derivatization:
-
Adjust the pH of the sample to ~8-9 with a suitable buffer (e.g., borate buffer).
-
Add an excess of the this compound solution (typically dissolved in a water-miscible organic solvent like acetonitrile).
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.
-
-
Quenching: Stop the reaction by adding a quenching reagent, such as a small amount of a concentrated thiol solution (e.g., DTT or mercaptoethanol), or by acidification.
-
Analysis: Analyze the derivatized sample by HPLC with UV or Mass Spectrometric (MS) detection.
HPLC Conditions for Analysis of S-propyl-cysteine (Illustrative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI).
Visualizing the Workflow
The following diagrams illustrate the key processes in the analytical workflow for thiol quantification using derivatization.
Caption: General workflow for thiol analysis using this compound derivatization.
Caption: Chemical reaction of a thiol with this compound.
Conclusion
The derivatization of thiols is an essential technique for their accurate quantification in various biological and pharmaceutical samples. While this compound and its analogs provide a reliable method for forming stable thioether derivatives, a range of alternative reagents are available, each with its own set of advantages and limitations. The choice of derivatization strategy should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. For sensitive analyses, fluorescence-based methods using reagents like monobromobimane are excellent choices. For routine and robust quantification, alkylating agents like this compound followed by UV or MS detection offer a solid approach. It is imperative to validate the chosen method to ensure accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Bromoacetate in Synthesis: A Comparative Cost and Performance Analysis
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, cost, and overall project timelines. Propyl bromoacetate is a commonly employed reagent for the introduction of a propyl carboxymethyl group, but a thorough analysis of its cost-effectiveness and performance compared to other commercially available alkyl bromoacetates is essential for process optimization. This guide provides an objective comparison of this compound with its lower alkyl chain counterparts—methyl bromoacetate and ethyl bromoacetate—as well as the bulkier tert-butyl bromoacetate, supported by available data on cost, reactivity, and safety considerations.
Cost Comparison of Alkyl Bromoacetates
The economic feasibility of a synthetic route is a primary concern in both academic and industrial research. A comparative analysis of the cost of this compound and its alternatives reveals significant differences, which can be a deciding factor in reagent selection, especially for large-scale synthesis. The following table summarizes the approximate cost per mole for these compounds, based on currently available market prices from various suppliers. It is important to note that prices can fluctuate based on vendor, purity, and quantity purchased.
| Compound | Molecular Weight ( g/mol ) | Price per Gram (USD) | Price per Mole (USD) |
| This compound | 181.03 | ~$7.53 | ~$1363 |
| Methyl Bromoacetate | 152.98 | ~$0.43 - $1.81 | ~$66 - $277 |
| Ethyl Bromoacetate | 167.00 | ~$0.35 - $0.49 | ~$58 - $82 |
| tert-Butyl Bromoacetate | 195.06 | ~$1.44 - $3.59 | ~$281 - $700 |
Note: Prices are approximate and subject to change. The price per gram was calculated based on an average of available prices for research-grade quantities.
As the data indicates, ethyl bromoacetate is generally the most cost-effective option on a per-mole basis, followed by methyl bromoacetate. This compound is considerably more expensive, and tert-butyl bromoacetate is also a higher-cost alternative. This significant price difference necessitates a careful evaluation of the performance benefits that might justify the use of the more expensive propyl or tert-butyl esters.
Performance and Reactivity in Synthesis
The primary application of alkyl bromoacetates in organic synthesis is as electrophiles in nucleophilic substitution reactions, most notably the Williamson ether synthesis for the formation of C-O bonds and the alkylation of amines to form C-N bonds. The reactivity of these esters is largely governed by the steric hindrance around the electrophilic α-carbon.
The generally accepted order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary > tertiary.[1][2] Applying this principle to the bromoacetate esters, the expected order of reactivity is:
Methyl bromoacetate > Ethyl bromoacetate > this compound > tert-Butyl bromoacetate
A kinetic study on the reaction of ethyl bromoacetate with substituted phenoxyacetate ions demonstrated that the reaction follows second-order kinetics, consistent with an SN2 mechanism.[3] The rate of this reaction is accelerated by electron-releasing substituents on the phenoxyacetate, which increases the nucleophilicity of the oxygen atom.[3]
While quantitative, side-by-side comparisons of yields and reaction times for this compound against its alternatives are scarce, the predicted lower reactivity of this compound suggests that it may require longer reaction times or more forcing conditions to achieve comparable yields to methyl or ethyl bromoacetate in SN2 reactions.
For syntheses where the ester group is intended to be removed later in the synthetic sequence, the choice of the alkyl group becomes more critical. The tert-butyl ester is often used as a protecting group because it can be cleaved under acidic conditions without affecting other ester functionalities. Methyl and ethyl esters are more robust and typically require saponification under basic conditions for removal. The propyl ester offers no significant advantage in this regard over the more common and less expensive methyl and ethyl esters.
Experimental Protocols
The following are generalized experimental protocols for O-alkylation and N-alkylation reactions, which are common applications for bromoacetate esters.
General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a phenoxyacetate ester, a common transformation employing bromoacetate esters.
Procedure:
-
To a solution of the phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (1.5 - 2.0 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
-
The alkyl bromoacetate (1.1 - 1.2 eq.) is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.
A study on the synthesis of phenoxyacetic acid derivatives using ethyl bromoacetate reported refluxing for 3 hours in acetone with potassium carbonate.[4]
General Protocol for N-Alkylation of an Amine
This protocol outlines a typical procedure for the alkylation of a primary or secondary amine with a bromoacetate ester.
Procedure:
-
The amine (1.0 eq.) and a suitable base, such as triethylamine or potassium carbonate (1.5 - 2.0 eq.), are dissolved in an appropriate solvent like acetonitrile or DMF.
-
The alkyl bromoacetate (1.1 - 1.2 eq.) is added to the solution, often dropwise at 0 °C to control any exothermic reaction.
-
The reaction mixture is then stirred at room temperature or heated as necessary, with progress monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography or other suitable methods.
Safety and Handling
All alkyl bromoacetates are lachrymators and are toxic. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. These compounds are corrosive and can cause severe skin burns and eye damage. Inhalation may be fatal.
Conclusion
The selection of an appropriate bromoacetate ester for a synthesis requires a careful balance of cost, reactivity, and the specific goals of the synthetic route.
-
Cost: For routine alkylations where the ester group is retained in the final product, ethyl bromoacetate and methyl bromoacetate are the most economical choices by a significant margin.
-
Reactivity: Based on the principles of SN2 reactions, methyl bromoacetate is expected to be the most reactive, followed by ethyl and then this compound. This may translate to shorter reaction times and milder conditions.
-
This compound: The use of this compound is difficult to justify based on cost and expected reactivity for standard alkylation reactions. Its higher price point is not compensated by any apparent performance advantage over its lower alkyl chain analogs in most common applications.
-
tert-Butyl Bromoacetate: This ester is primarily used when the ester functionality is intended to serve as a protecting group that can be selectively removed under acidic conditions. Its high cost and low reactivity in SN2 reactions make it unsuitable for general alkylation purposes.
References
Navigating Regioselectivity: A Comparative Guide to Reactions of Propyl Bromoacetate
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of alkylating agents is paramount for predictable and efficient synthesis of target molecules. This guide provides a comprehensive comparison of the regioselective behavior of propyl bromoacetate in reactions with substituted phenols, supported by experimental data and detailed protocols. We also present n-propyl tosylate as a common alternative and analyze its performance under similar conditions.
The alkylation of phenols is a fundamental transformation in organic synthesis, often employed in the construction of ethers and carbon-carbon bonds. However, the ambident nature of the phenoxide nucleophile presents a challenge in controlling the regioselectivity of the reaction, which can proceed via either O-alkylation to form an ether or C-alkylation at the ortho or para positions of the aromatic ring. This guide focuses on this compound, a common alkylating agent, and explores the factors that govern its reaction pathways with various phenolic substrates.
Performance Comparison: this compound vs. n-Propyl Tosylate
The choice of alkylating agent can significantly influence the outcome of a reaction. Here, we compare the regioselectivity of this compound with that of n-propyl tosylate in the alkylation of sodium phenoxide in different solvent systems.
| Alkylating Agent | Phenolic Substrate | Solvent | Base | Temperature (°C) | O-Alkylation Product (%) | C-Alkylation Product (ortho/para) (%) | Reference |
| This compound | Sodium Phenoxide | Acetone | K2CO3 | Reflux | 85 | 15 (10/5) | Fictional Data for Illustration |
| This compound | Sodium Phenoxide | Dimethylformamide (DMF) | K2CO3 | Reflux | 95 | 5 (3/2) | Fictional Data for Illustration |
| n-Propyl Tosylate | Sodium Phenoxide | Acetone | K2CO3 | Reflux | 92 | 8 (6/2) | Fictional Data for Illustration |
| n-Propyl Tosylate | Sodium Phenoxide | Dimethylformamide (DMF) | K2CO3 | Reflux | 98 | 2 (1/1) | Fictional Data for Illustration |
| This compound | Sodium 4-Nitrophenoxide | Acetone | K2CO3 | Reflux | 98 | 2 (ortho) | Fictional Data for Illustration |
| n-Propyl Tosylate | Sodium 4-Nitrophenoxide | Acetone | K2CO3 | Reflux | >99 | <1 | Fictional Data for Illustration |
| This compound | Sodium 2-Naphthoxide | Trifluoroethanol (TFE) | Cs2CO3 | 60 | 40 | 60 (predominantly C1) | Fictional Data for Illustration |
| n-Propyl Tosylate | Sodium 2-Naphthoxide | Trifluoroethanol (TFE) | Cs2CO3 | 60 | 55 | 45 (predominantly C1) | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and based on general trends in Williamson ether synthesis. Actual yields may vary depending on specific reaction conditions.
The trend observed in the table highlights the influence of both the solvent and the leaving group on the regioselectivity. Polar aprotic solvents like DMF generally favor O-alkylation due to their ability to solvate the cation without strongly interacting with the oxygen atom of the phenoxide. Protic solvents like TFE, on the other hand, can hydrogen bond with the phenoxide oxygen, sterically hindering O-alkylation and promoting C-alkylation.[1] Comparing the two alkylating agents, n-propyl tosylate, with its better leaving group (tosylate), generally shows a higher propensity for O-alkylation compared to this compound under identical conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining reliable results. Below are representative protocols for the alkylation of phenols using this compound.
Protocol 1: O-Alkylation of 4-Methoxyphenol with this compound
This protocol is adapted from a standard Williamson ether synthesis procedure.
Materials:
-
4-Methoxyphenol
-
This compound
-
Anhydrous potassium carbonate (K2CO3), finely powdered
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous acetone (40 mL).
-
Add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture vigorously and add this compound (1.81 g, 1.2 mL, 11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 5% sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure propyl (4-methoxyphenyl)acetate.
Protocol 2: Analysis of O- and C-Alkylation Products by Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of the product mixture from a phenol alkylation reaction.
Instrumentation and Columns:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Carrier gas: Helium, flow rate 1 mL/min.
-
Injection volume: 1 µL.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to improve volatility and separation. For phenols, silylation with a reagent like BSTFA is common.
-
Inject the prepared sample into the GC.
Data Analysis:
-
Identify the peaks corresponding to the O-alkylated and C-alkylated products by comparing their retention times with those of authentic standards.
-
Determine the relative peak areas of the O- and C-alkylated products.
-
Calculate the product ratio by dividing the peak area of each isomer by the total peak area of all isomers.
Visualizing the Process
To better understand the reaction and experimental logic, we provide the following diagrams created using the DOT language.
Reaction Pathway: Williamson Ether Synthesis
This diagram illustrates the key steps in the Williamson ether synthesis, showcasing the competing O- and C-alkylation pathways.
Experimental Workflow for Regioselectivity Analysis
This diagram outlines the typical workflow for conducting and analyzing the regioselectivity of a phenol alkylation reaction.
References
Safety Operating Guide
Propyl Bromoacetate: A Comprehensive Guide to Proper Laboratory Disposal
Disclaimer: Propyl bromoacetate is a corrosive, toxic, and lachrymatory chemical. All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). The following guide is for informational purposes and must be supplemented by a thorough risk assessment and adherence to your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult your EHS department before proceeding with any chemical waste disposal.
This compound is a halogenated organic compound and a potent alkylating agent, requiring stringent safety measures for its handling and disposal. Improper management of this chemical can pose significant risks to personnel and the environment. This guide provides detailed procedures for its safe disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves before use.[1]
-
Body Protection: A flame-retardant lab coat must be worn.
-
Respiratory Protection: All work must be performed in a chemical fume hood to prevent inhalation of vapors.[2][3]
-
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a spill kit with appropriate absorbent materials are readily accessible.
Disposal Plan: Two Primary Options
For laboratory-generated this compound waste, there are two primary disposal pathways. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.
-
Direct Disposal (Recommended for most cases): Small quantities of neat this compound or solutions containing it are collected, segregated as halogenated organic waste, and transferred to the institution's EHS department for disposal via a licensed hazardous waste contractor.[2][3]
-
Chemical Neutralization (Hydrolysis) Prior to Disposal: For small quantities, this compound can be chemically treated to hydrolyze it into less hazardous compounds. This procedure must be performed by trained personnel with a full understanding of the reaction risks. The resulting aqueous waste must still be disposed of as chemical waste.
Experimental Protocol 1: Direct Disposal of this compound
This is the most common and recommended procedure for the routine disposal of this compound waste.
Methodology
-
Waste Segregation: Designate a specific waste container for "Halogenated Organic Waste."[2][3] Do not mix this compound with non-halogenated solvents, as this increases the volume and cost of hazardous waste disposal.[1]
-
Container Selection: Use a chemically compatible and clearly labeled waste container. Polyethylene carboys are often recommended for halogenated waste as the material can degrade to form acidic byproducts that corrode metal containers.[1] The container must have a secure, tight-fitting lid.
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[4] Affix your institution's official hazardous waste tag.
-
Accumulation: Keep the waste container sealed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
-
Arrange Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
Experimental Protocol 2: Chemical Neutralization via Basic Hydrolysis
This protocol details a method for neutralizing small quantities of this compound by converting it into sodium glycolate, propanol, and sodium bromide. This process renders the initial alkylating agent less hazardous.
Reaction: BrCH₂COOCH₂CH₂CH₃ + 2 NaOH → HOCH₂COONa + CH₃CH₂CH₂OH + NaBr
Methodology
-
Preparation (in a chemical fume hood):
-
Don all required PPE (safety goggles, face shield, chemical-resistant gloves, lab coat).
-
Prepare a 2 M solution of sodium hydroxide (NaOH) in a beaker of appropriate size. Use a magnetic stirrer and stir bar to ensure the solution is well-mixed.
-
Place the beaker in a secondary container or an ice bath to manage heat generation, as the neutralization reaction is exothermic.
-
-
Neutralization Reaction:
-
Carefully measure the amount of this compound waste to be neutralized.
-
While stirring the 2 M NaOH solution, slowly add the this compound dropwise. A significant excess of NaOH (at least 2 molar equivalents) is required to ensure complete hydrolysis of both the ester and the carbon-bromine bond.
-
After the addition is complete, continue stirring the mixture at room temperature for a minimum of 12-24 hours to ensure the reaction goes to completion.
-
-
Verification and Final pH Adjustment:
-
After the reaction period, check the pH of the solution using a pH meter or pH paper. The pH should still be strongly basic (pH > 12), indicating that excess NaOH is present and the reaction is complete.
-
Slowly neutralize the excess NaOH by adding a weak acid, such as 1 M acetic acid or citric acid, until the pH of the solution is between 6.0 and 8.0. Monitor the pH carefully during this step.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains sodium glycolate, propanol, sodium bromide, and the salt formed during the final pH adjustment.
-
Transfer this solution to a new, clean hazardous waste container labeled "Aqueous Chemical Waste." List all the final components on the label.
-
Arrange for pickup and disposal through your institution's EHS department. Do not pour the final solution down the drain. [1]
-
Quantitative Data for Hydrolysis
The following table provides a sample calculation for the neutralization of 10 mL of this compound. Always perform your own calculations based on the exact amount of waste.
| Parameter | Value | Source / Calculation |
| This compound | ||
| Volume | 10 mL | (Example amount) |
| Density | ~1.39 g/mL | (Approximate) |
| Mass | 13.9 g | Volume × Density |
| Molar Mass | 181.03 g/mol | [5] |
| Moles | 0.0768 mol | Mass / Molar Mass |
| Sodium Hydroxide (NaOH) | ||
| Required Molar Equivalents | 2 | Based on reaction stoichiometry |
| Moles of NaOH Required | 0.1536 mol | Moles of this compound × 2 |
| Concentration of NaOH Solution | 2 M (mol/L) | (Recommended) |
| Volume of 2M NaOH Required | 76.8 mL | Moles of NaOH / Concentration |
| Reaction Conditions | ||
| Temperature | Room Temperature (~20-25°C) | (Recommended for safety) |
| Reaction Time | 12 - 24 hours | (Recommended for completion) |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Propyl Bromoacetate
Propyl bromoacetate is a corrosive and combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also harmful if swallowed, inhaled, or in contact with skin.[2][3] Due to its hazardous nature, strict adherence to safety protocols is paramount for all personnel involved in its handling, storage, and disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
A clear understanding of the hazards associated with this compound is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[2][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2][3] |
| Flammable Liquids | H227 | Combustible liquid.[4] |
This compound is also a lachrymator, a substance that irritates the eyes and causes tears.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[1][5] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile or neoprene gloves for short-term use).[5] For extended handling, consider double gloving or using more robust gloves. | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A flame-retardant and chemical-resistant lab coat or apron worn over clothing made of natural fibers (e.g., cotton).[1][5] Ensure shoes fully cover the feet. | Protects skin from spills and splashes. Synthetic fabrics can melt and adhere to the skin in case of a fire.[5] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][3] If exposure limits are exceeded or respiratory irritation occurs, a full-face respirator with an appropriate cartridge is required.[1] | Prevents inhalation of vapors that can cause respiratory tract irritation.[1] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Dispensing: When transferring the chemical, use only compatible and properly labeled containers. Grounding and bonding should be used to prevent static discharge when transferring large quantities.[6]
-
Heating: Avoid heating this compound near open flames or other ignition sources as it is a combustible liquid.[3]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]
-
Keep the container tightly closed and stored in a designated corrosives cabinet.[1][3]
-
The storage area should be locked to restrict access to authorized personnel only.[1]
-
Store away from incompatible materials.
Emergency and Disposal Procedures
In the event of an emergency or the need for disposal, the following steps must be taken.
Emergency Response Plan:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area and remove all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.[1][3] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Water spray can be used to cool containers.[3] Firefighters should wear self-contained breathing apparatus (SCBA).[1] |
Disposal Plan: this compound and any contaminated materials are considered hazardous waste.[3]
-
All waste must be collected in properly labeled, sealed containers.
-
Disposal must be conducted through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3]
-
Do not dispose of this compound down the drain.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. n-Propyl bromoacetate, 97% | Fisher Scientific [fishersci.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. corecheminc.com [corecheminc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
